molecular formula C132H194N6O42 B13725012 Propane-1,2,3-(PEG11-DBCO)

Propane-1,2,3-(PEG11-DBCO)

Cat. No.: B13725012
M. Wt: 2537.0 g/mol
InChI Key: LGHOVHRXLAKLME-UHFFFAOYSA-N
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Description

Propane-1,2,3-(PEG11-DBCO) is a useful research compound. Its molecular formula is C132H194N6O42 and its molecular weight is 2537.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane-1,2,3-(PEG11-DBCO) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane-1,2,3-(PEG11-DBCO) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C132H194N6O42

Molecular Weight

2537.0 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C132H194N6O42/c139-127(31-34-130(142)136-109-120-19-4-1-13-114(120)25-28-117-16-7-10-22-124(117)136)133-37-40-145-43-46-148-49-52-151-55-58-154-61-64-157-67-70-160-73-75-163-79-81-166-85-87-169-91-93-172-97-99-175-103-105-178-112-123(180-108-107-177-102-101-174-96-95-171-90-89-168-84-83-165-78-77-162-72-69-159-66-63-156-60-57-153-54-51-150-48-45-147-42-39-135-129(141)33-36-132(144)138-111-122-21-6-3-15-116(122)27-30-119-18-9-12-24-126(119)138)113-179-106-104-176-100-98-173-94-92-170-88-86-167-82-80-164-76-74-161-71-68-158-65-62-155-59-56-152-53-50-149-47-44-146-41-38-134-128(140)32-35-131(143)137-110-121-20-5-2-14-115(121)26-29-118-17-8-11-23-125(118)137/h1-24,123H,31-113H2,(H,133,139)(H,134,140)(H,135,141)

InChI Key

LGHOVHRXLAKLME-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Propane-1,2,3-(PEG11-DBCO): A Trivalent Scaffold for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Propane-1,2,3-(PEG11-DBCO), a branched, trivalent polyethylene glycol (PEG) reagent designed for advanced applications in bioconjugation, drug delivery, and materials science. We will dissect its molecular architecture, elucidate the underlying mechanism of its reactivity via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and present detailed protocols for its practical application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating complex, multifunctional biomolecular constructs.

Introduction: The Need for Multivalency in Bioconjugation

The precise assembly of complex biomolecular architectures is a cornerstone of modern therapeutic and diagnostic development. While linear bifunctional linkers have been instrumental, the demand for creating constructs with higher-order complexity—such as antibody-drug conjugates (ADCs) with multiple payloads, targeted imaging agents, or hydrogel matrices—has driven the development of multivalent scaffolds.

Propane-1,2,3-(PEG11-DBCO) emerges as a premier solution to this challenge. It is a synthetically engineered molecule featuring a central propane-1,2,3-triol core, from which three polyethylene glycol (PEG) arms radiate.[1] Each arm, comprising eleven ethylene glycol units, is terminated with a highly reactive dibenzocyclooctyne (DBCO) group.[1] This trivalent design allows for the simultaneous conjugation of up to three azide-modified molecules, providing a robust platform for building well-defined, multifunctional bioconjugates. The inclusion of hydrophilic PEG linkers enhances the water solubility of the resulting conjugates and minimizes non-specific interactions, a critical feature for in vivo applications.[2][3]

Molecular Anatomy and Physicochemical Properties

The efficacy of Propane-1,2,3-(PEG11-DBCO) is a direct result of its unique tripartite structure.

  • Propane-1,2,3-triol Core: This simple, three-carbon backbone, derived from glycerol, serves as the central branching point.[4][5] It provides a compact and stable foundation for the three appended PEG-DBCO arms, ensuring a defined spatial orientation.

  • PEG11 Linker: Each of the three arms consists of a monodisperse chain of eleven ethylene glycol units.[6] These PEG linkers are not merely spacers; they impart several critical properties to the molecule and its subsequent conjugates:

    • Enhanced Hydrophilicity: The PEG chains dramatically increase water solubility, preventing aggregation of hydrophobic payloads and improving biocompatibility.[1][7]

    • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its "stealth" properties, creating a hydration shell that can shield conjugated biomolecules from proteolytic degradation and recognition by the immune system, thereby extending circulation half-life.[3][8]

    • Flexible Spacer: The flexibility of the PEG chain ensures that the terminal DBCO groups are sterically accessible for reaction with azide-modified targets.[3]

  • Dibenzocyclooctyne (DBCO) Moiety: At the terminus of each PEG arm lies the DBCO group, the reactive engine of the molecule.[9] DBCO is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[10][11]

Caption: Molecular structure of Propane-1,2,3-(PEG11-DBCO).

Table 1: Physicochemical Properties of Propane-1,2,3-(PEG11-DBCO)

PropertyValueSource
Chemical Formula C₁₃₂H₁₉₄N₆O₄₂[1][12]
Molecular Weight ~2537 g/mol [1][13]
Purity ≥95%[1][13]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage -20°C, protect from moisture and light[1][14]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Propane-1,2,3-(PEG11-DBCO) functions through the bioorthogonal reaction known as SPAAC. "Bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[15]

The key to this reaction is the DBCO group. The eight-membered cyclooctyne ring is severely distorted from the ideal linear geometry of an alkyne, creating significant ring strain.[11][16] This stored energy lowers the activation energy for the [3+2] cycloaddition reaction with an azide.[16][] The reaction proceeds rapidly and spontaneously under physiological conditions (room temperature, aqueous buffer) without the need for a cytotoxic copper(I) catalyst, which is a major advantage for biological applications.[2][10][18]

The reaction is highly specific: the DBCO group reacts exclusively with azides, even in the presence of a multitude of other functional groups found in biomolecules, such as amines and thiols.[10][19] This results in the formation of a stable, covalent triazole linkage.[20]

SPAAC_Mechanism DBCO Propane-1,2,3-(PEG11-DBCO) (Strained Alkyne) Transition [3+2] Cycloaddition (Concerted Mechanism) DBCO->Transition Spontaneous Reaction (No Catalyst) Azide Azide-Modified Molecule (e.g., Protein-N₃) Azide->Transition Product Stable Triazole Linkage (Covalently Linked Conjugate) Transition->Product Strain Release

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications in Research and Drug Development

The trivalent nature of Propane-1,2,3-(PEG11-DBCO) opens up numerous possibilities for creating sophisticated biomaterials and therapeutics.

  • Multivalent Drug Conjugates: This scaffold is ideal for attaching multiple copies of a small molecule drug to a targeting ligand (e.g., an antibody or peptide), potentially increasing the potency and efficacy of the therapeutic. The PEG linkers help to maintain the solubility and favorable pharmacokinetic properties of the final conjugate.[21][22]

  • Targeted Imaging and Diagnostics: Three imaging agents (e.g., fluorescent dyes or chelators for radionuclides) can be attached to a single targeting molecule, amplifying the signal at the site of interest for enhanced sensitivity in diagnostic applications.[21]

  • Hydrogel Formation: The trivalent structure can act as a cross-linking agent. When mixed with multivalent azide-functionalized polymers, it can facilitate the rapid formation of biocompatible hydrogels for applications in tissue engineering and controlled drug release.

  • Surface Functionalization: Surfaces of nanoparticles, beads, or microarrays can be functionalized with azide groups and subsequently reacted with Propane-1,2,3-(PEG11-DBCO) to create a trivalent "handle" for capturing multiple copies of a desired biomolecule.[23]

Experimental Protocol: Trivalent Conjugation to an Azide-Modified Antibody

This protocol provides a generalized workflow for conjugating Propane-1,2,3-(PEG11-DBCO) to an antibody that has been previously modified to contain azide groups.

A. Materials and Reagents

  • Azide-modified antibody (Azide-Ab) in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must not contain sodium azide. [19][24]

  • Propane-1,2,3-(PEG11-DBCO)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.[25]

  • Protein concentration measurement assay (e.g., Bradford or BCA)

  • SDS-PAGE analysis system

  • Mass Spectrometer (ESI-MS or MALDI-TOF) for characterization

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Equilibrate the vial of Propane-1,2,3-(PEG11-DBCO) to room temperature before opening to prevent moisture condensation.[24]

    • Prepare a 10 mM stock solution of Propane-1,2,3-(PEG11-DBCO) in anhydrous DMSO. This stock solution should be used immediately or stored desiccated at -20°C for short periods.[25][26]

    • Ensure the Azide-Ab is at a suitable concentration (typically 1-5 mg/mL) in an azide-free buffer.[19]

  • Conjugation Reaction:

    • Determine the molar quantities of Azide-Ab and the desired molar excess of Propane-1,2,3-(PEG11-DBCO). A 5- to 20-fold molar excess of the DBCO reagent over the antibody is a common starting point.[16]

    • Add the calculated volume of the 10 mM Propane-1,2,3-(PEG11-DBCO) stock solution to the Azide-Ab solution. Gently mix.

    • Causality Check: The final concentration of DMSO in the reaction mixture should be kept below 10-20% (v/v) to avoid denaturation of the antibody.[16][19]

    • Incubate the reaction mixture. Incubation can be performed for 4-12 hours at room temperature or overnight (12-24 hours) at 4°C with gentle agitation.[23][26] The longer incubation at a lower temperature is often preferred to maintain the stability of sensitive proteins.

  • Purification of the Conjugate:

    • Following incubation, remove the excess, unreacted Propane-1,2,3-(PEG11-DBCO) using a desalting column equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4).[16] This step is critical for removing small molecule impurities that could interfere with downstream applications or assays.

    • Collect the purified antibody-DBCO conjugate and measure the final protein concentration.

C. Characterization and Validation

  • SDS-PAGE Analysis: Compare the purified conjugate with the starting Azide-Ab. A successful conjugation will result in a noticeable upward shift in the molecular weight band of the antibody on the gel, corresponding to the mass of the attached Propane-1,2,3-(PEG11-DBCO).[25][26]

  • Mass Spectrometry (MS): For definitive characterization, analyze the conjugate using ESI-MS or MALDI-TOF MS.[27][28] Deconvolution of the resulting spectra will confirm the mass increase and can provide information on the distribution of species (i.e., antibodies conjugated with one, two, or three DBCO linkers), confirming the success and heterogeneity of the reaction.[27][29]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_characterize 4. Characterization Prep_DBCO Prepare 10 mM DBCO stock in DMSO Mix Mix Azide-Ab with molar excess of DBCO reagent Prep_DBCO->Mix Prep_Ab Prepare Azide-Ab in azide-free PBS Prep_Ab->Mix Incubate Incubate 4-24h (RT or 4°C) Mix->Incubate Purify Remove excess DBCO via Desalting Column Incubate->Purify SDS_PAGE SDS-PAGE Analysis (Confirm MW shift) Purify->SDS_PAGE Mass_Spec Mass Spectrometry (Confirm Mass & Purity) Purify->Mass_Spec

Caption: Experimental workflow for trivalent bioconjugation.

Technical Considerations and Best Practices

  • Buffer Choice: The absolute avoidance of sodium azide in any buffer used with the antibody or for the reaction is paramount, as it will react with and quench the DBCO reagent.[19] Buffers containing primary amines (e.g., Tris) should also be avoided if the azide modification was introduced via an amine-reactive crosslinker.[14]

  • Reagent Stability: DBCO reagents are sensitive to moisture and light.[24] Store the solid material at -20°C, protected from light. Solutions in anhydrous DMSO should be prepared fresh; if stored, they should be kept at -20°C under an inert atmosphere (e.g., argon or nitrogen) and used within a few months.[14][26] DBCO-modified proteins can lose reactivity over time and are best used promptly or stored at -20°C for no more than a month.[20]

  • Reaction Stoichiometry: The optimal molar ratio of DBCO reagent to azide-modified molecule should be determined empirically for each specific application to balance conjugation efficiency with the risk of non-specific modifications or aggregation.

  • Troubleshooting: If conjugation efficiency is low, consider increasing the molar excess of the DBCO reagent, extending the incubation time, or ensuring the complete removal of any interfering substances from the azide-modified protein solution prior to the reaction.

Conclusion

Propane-1,2,3-(PEG11-DBCO) is a powerful and versatile tool for constructing complex, multivalent biomolecular systems. Its well-defined trivalent structure, combined with the biocompatible properties of its PEG linkers and the robust, catalyst-free reactivity of its terminal DBCO groups, makes it an ideal scaffold for a wide range of applications in advanced drug delivery, diagnostics, and materials science. By understanding its chemical principles and adhering to the outlined protocols and best practices, researchers can effectively harness the capabilities of this reagent to drive innovation in their respective fields.

References

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  • BroadPharm. (2022). DBCO Azide Ligation Protocol.
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  • Nanopartz. (n.d.). Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles.
  • LI-COR Biosciences. (2014). DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions.
  • AAT Bioquest. (n.d.). DBCO–Azide Conjugation.
  • Glen Research. (n.d.). New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Glen Report 24.14.
  • BroadPharm. (n.d.). DBCO PEG, Click Chemistry Tool.
  • BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
  • L. A. Ashcroft, et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry. ACS Publications.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. International Journal of Molecular Sciences.
  • ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • ResearchGate. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).
  • ResearchGate. (n.d.). a) Concerted mechanism of the strain-promoted alkyne-azide cycloaddition.
  • M. E. A. M. Abdel-Aal, et al. (2007). Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Bioconjugate Chemistry. ACS Publications.
  • Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • BroadPharm. (n.d.). PEG11, 5579-66-8.
  • A. S. D'Souza, et al. (2014). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Methods in Molecular Biology. PMC.
  • PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • BroadPharm. (n.d.). Propane-1,2,3-(PEG11-DBCO).
  • J. M. Baskin, et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Proceedings of the National Academy of Sciences. PubMed.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications.
  • MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields.
  • MedchemExpress.com. (n.d.). m-PEG11-OH | PROTAC Linkers.
  • TargetMol. (n.d.). m-PEG11-Br | PROTAC Linker.
  • Thermo Fisher Scientific. (2021). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
  • AxisPharm. (n.d.). Propane-1,2,3-(PEG11-DBCO).
  • Hunan Huateng Pharmaceutical Co., Ltd. (2021). What Are PEG Linkers and Their Applications?.
  • StressMarq Biosciences Inc. (2025). Proper Reagent Storage and Handling.
  • ResearchGate. (n.d.). Synthesis of propane-1, 2, 3-triyl tris (3-oxobutanoate).
  • ResearchGate. (2016). DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol.
  • Star Gas Products. (n.d.). Propane Chemical Structure and Formula.
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  • PubChem. (n.d.). Propane-1,2,3-triyl trioctacosanoate.

Sources

Synthesis of Propane-1,2,3-(PEG11-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive, scientifically grounded methodology for the synthesis of Propane-1,2,3-(PEG11-DBCO), a trivalent, branched polyethylene glycol (PEG) reagent functionalized with dibenzocyclooctyne (DBCO) groups. This molecule is of significant interest to researchers in drug development and materials science due to its utility in constructing complex bioconjugates, hydrogels, and targeted delivery systems. The synthetic strategy is presented in two primary stages: first, the generation of a core trivalent amine intermediate via Williamson ether synthesis and subsequent deprotection; and second, the efficient coupling of the DBCO moiety via an activated N-Hydroxysuccinimide (NHS) ester. This document details the underlying chemical principles, step-by-step protocols, purification techniques, and analytical characterization methods required for the successful synthesis and validation of the final product.

Introduction: The Strategic Value of a Trivalent Bioorthogonal Hub

In the landscape of advanced bioconjugation, the architecture of a linker molecule is as critical as its reactive functionalities. Propane-1,2,3-(PEG11-DBCO) represents a sophisticated class of reagents designed to serve as a central hub for molecular assembly. Its structure, featuring a propane-1,2,3-triol (glycerol) core, provides a compact, trivalent scaffold.[1] Each of the three arms consists of a hydrophilic 11-unit polyethylene glycol (PEG) chain, which imparts enhanced aqueous solubility, reduces non-specific binding, and can prolong the circulation half-life of attached biologics.[2][3]

Crucially, each arm terminates in a DBCO group, a highly strained cyclooctyne.[4] This functionality is the cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[5][6] The inherent ring strain of DBCO allows it to react rapidly and with high specificity with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[7][8] This bioorthogonal nature makes it ideal for use in sensitive biological systems, including live cells.[9] The combination of a trivalent core, hydrophilic spacers, and bioorthogonal reactive groups makes Propane-1,2,3-(PEG11-DBCO) an invaluable tool for:

  • Multivalent Drug Conjugates: Attaching three targeting ligands or drug molecules to a single scaffold can significantly enhance binding avidity and therapeutic potency.

  • Hydrogel Formation: Crosslinking with multi-azide polymers or biomolecules to form biocompatible hydrogels for 3D cell culture and regenerative medicine.[1]

  • Advanced Drug Delivery Systems: Serving as a core component in the assembly of nanoparticle-based delivery vehicles.[]

This guide provides a robust and logical pathway for the synthesis of this versatile reagent, empowering researchers to build next-generation molecular constructs.

Overall Synthetic Strategy

The synthesis is logically divided into two major parts: the construction of the trivalent amine-terminated PEG scaffold followed by the introduction of the DBCO functionality. This approach ensures high conversion rates and simplifies purification by leveraging the significant changes in chemical properties at each stage.

G cluster_0 Part I: Synthesis of Tri-Amine Intermediate cluster_1 Part II: DBCO Conjugation & Purification A Glycerol (Propane-1,2,3-triol) C Propane-1,2,3-(PEG11-NH-Boc)3 (Protected Intermediate) A->C  Williamson Ether Synthesis (NaH, Anhydrous THF) B Boc-NH-PEG11-OTs (Tosyl-activated PEG linker) D Propane-1,2,3-(PEG11-NH2)3 (Tri-Amine Intermediate) C->D Boc Deprotection (TFA, DCM) E DBCO-NHS Ester F Propane-1,2,3-(PEG11-DBCO)3 (Crude Product) D->F Amide Coupling (DIPEA, Anhydrous DMSO) G Purified Final Product F->G Purification (RP-HPLC)

Caption: High-level overview of the two-part synthetic strategy.

Experimental Protocols

Part I: Synthesis of the Trivalent Amine Intermediate

This part focuses on building the core scaffold by attaching three amine-terminated PEG arms to a glycerol backbone. A Boc-protecting group is used on the amine to prevent side reactions during the initial etherification step.

Step I.A: Williamson Ether Synthesis of Propane-1,2,3-(PEG11-NH-Boc)3

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[11] Here, the hydroxyl groups of glycerol are deprotonated with a strong base, sodium hydride (NaH), to form a tri-alkoxide. This potent nucleophile then displaces the tosylate leaving group on three equivalents of the heterobifunctional PEG linker, Boc-NH-PEG11-OTs.[7][12]

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )GradeSupplier Example
GlycerolC₃H₈O₃92.09Anhydrous, ≥99.5%Sigma-Aldrich
Sodium Hydride (NaH)NaH24.0060% dispersion in mineral oilSigma-Aldrich
Boc-NH-PEG₁₁-OTsC₃₅H₆₃NO₁₄S741.93≥95%BroadPharm
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12ACS ReagentFisher Scientific
Saturated NH₄Cl (aq)NH₄Cl53.49--
Dichloromethane (DCM)CH₂Cl₂84.93ACS ReagentFisher Scientific
Anhydrous MgSO₄MgSO₄120.37-Fisher Scientific

Procedure:

  • Under an inert argon atmosphere, add sodium hydride (3.3 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Wash the NaH dispersion three times with anhydrous THF to remove the mineral oil, carefully decanting the THF each time.

  • Add fresh anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of glycerol (1.0 eq.) dissolved in anhydrous THF to the NaH slurry dropwise. Causality: This exothermic reaction generates hydrogen gas; slow addition is critical for safety and control.

  • Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the tri-alkoxide.

  • In a separate flask, dissolve Boc-NH-PEG₁₁-OTs (3.1 eq.) in anhydrous THF.

  • Add the PEG-tosylate solution to the tri-alkoxide mixture and heat the reaction to 60 °C overnight with vigorous stirring.

  • Monitor the reaction progress using LC-MS or TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Precipitate the crude product by adding the concentrated DCM solution dropwise into a large volume of cold diethyl ether.

  • Collect the white solid precipitate by filtration and dry under vacuum. The product, Propane-1,2,3-(PEG11-NH-Boc)3, is typically used in the next step without further purification.

Step I.B: Boc Deprotection to Yield Propane-1,2,3-(PEG11-NH2)3

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[13] Treatment with a strong acid like trifluoroacetic acid (TFA) efficiently cleaves the carbamate to liberate the primary amine.[14][15]

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Grade
Propane-1,2,3-(PEG11-NH-Boc)3-~2000Crude from Step I.A
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.9%
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Reagent grade, ≥99%
Saturated NaHCO₃ (aq)NaHCO₃84.01-

Procedure:

  • Dissolve the Boc-protected intermediate from Step I.A in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 25-50% (v/v).

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Rationale: The mechanism involves protonation of the carbamate, loss of the stable tert-butyl cation, and subsequent decarboxylation to form the amine salt.[15]

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure.

  • Re-dissolve the oily residue in a minimal amount of DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the trivalent amine product as a viscous oil or waxy solid.

Part II: DBCO Conjugation and Final Purification

The final step involves coupling the DBCO moiety to the newly exposed primary amines. Using a pre-activated DBCO-NHS ester ensures a high-yield, specific reaction to form stable amide bonds.[2][16]

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Grade
Propane-1,2,3-(PEG11-NH2)3-~1700From Step I.B
DBCO-PEG₄-NHS EsterC₃₅H₄₂N₂O₁₀662.72≥95%
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Anhydrous, ≥99.9%
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99.5%
Acetonitrile (ACN)C₂H₃N41.05HPLC Grade
WaterH₂O18.02HPLC Grade

Procedure:

  • Dissolve the tri-amine intermediate (1.0 eq.) and DBCO-PEG₄-NHS Ester (3.5 eq.) in anhydrous DMSO. Justification: DMSO is an excellent solvent for both the polar PEG-amine and the more hydrophobic DBCO reagent.[6]

  • Add DIPEA (5.0 eq.) to the mixture. Rationale: The reaction requires a non-nucleophilic base to scavenge the proton released during amide bond formation and maintain a neutral to slightly basic pH for optimal amine reactivity.[17]

  • Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction by LC-MS, observing the disappearance of the starting amine and the appearance of the higher molecular weight product.

  • Upon completion, the crude product is ready for purification.

Part III: Purification and Characterization

Purification is critical to remove excess DBCO reagent and byproducts. Reversed-phase HPLC is the method of choice, separating molecules based on hydrophobicity.[18][] The final product, being significantly more hydrophobic than the starting materials due to the three DBCO groups, will have a longer retention time.

Purification Protocol (RP-HPLC):

  • Column: C18 semi-preparative column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

  • Detection: UV absorbance at 280 nm and 309 nm (characteristic absorbance of DBCO).[6]

  • Procedure: Dilute the crude reaction mixture with Mobile Phase A and inject it onto the column. Collect fractions corresponding to the major product peak. Combine the pure fractions, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final product as a white, fluffy solid.

Characterization:

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.2-7.6 ppm: Multiplets corresponding to the 8 aromatic protons of each DBCO ring. ∙ δ 3.64 ppm: Broad singlet characteristic of the -(CH₂CH₂O)- repeating units of the PEG backbone. ∙ Integration of the aromatic region vs. the PEG backbone region should confirm a ~3:1 ratio of DBCO groups to the trivalent PEG core.[20]
MALDI-TOF MS ∙ A single major peak distribution corresponding to the calculated molecular weight of this compound3 (~2537 g/mol , exact mass depends on specific DBCO reagent used). ∙ The absence of peaks corresponding to the starting amine intermediate confirms the completion of the reaction. ∙ The narrow peak distribution (low polydispersity) confirms the purity of the product.[21][22]

Comprehensive Workflow and Quality Control

G

Caption: Complete workflow from starting materials to final QC.

Conclusion

The synthetic route detailed in this guide provides a logical, reliable, and scalable method for producing high-purity Propane-1,2,3-(PEG11-DBCO). By breaking the synthesis into two distinct parts—scaffold formation and functionalization—the process allows for clear checkpoints and simplifies purification. The final product is a powerful trivalent linker poised for significant applications in creating multivalent therapeutics, advanced drug delivery systems, and functional biomaterials. Adherence to the described protocols, particularly the use of anhydrous conditions and robust purification methods, is paramount to achieving the desired product quality for demanding applications in research and drug development.

References

  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. Available at: [Link]

  • A Solid Way to Purify Polyethylene Glycols. Thieme Chemistry. Available at: [Link]

  • New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Glen Research. Available at: [Link]

  • US Patent for Purification of pegylated polypeptides. Google Patents.
  • A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. ResearchGate. Available at: [Link]

  • Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. Available at: [Link]

  • Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. National Center for Biotechnology Information (PMC). Available at: [Link]

  • DBCO reagents for « Click Chemistry ». Interchim. Available at: [Link]

  • Nhs Ester Amine Reaction Protocol. Stallard Scientific Editing. Available at: [Link]

  • 3arm PEG Amine (glycerol), HCl salt. JenKem Technology. Available at: [Link]

  • ¹H NMR spectrum of 4-Arm-PEG-DBCO (400 MHz, CDCl₃). ResearchGate. Available at: [Link]

  • Solid Phase Stepwise Synthesis of Polyethylene Glycol. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Labelling amine-modified DNA with DBCO-PEG4-NHS ester. iGEM. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]

  • Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. ResearchGate. Available at: [Link]

  • Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. ResearchGate. Available at: [Link]

  • Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. PubMed. Available at: [Link]

  • Stepwise PEG synthesis featuring deprotection and coupling in one pot. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Semantic Scholar. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • heterobifunctional pegs. JenKem Technology. Available at: [Link]

  • Williamson ether synthesis. Khan Academy. Available at: [Link]

  • Reaction scheme of NHS-terminated and amine-terminated PEG macromers. ResearchGate. Available at: [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

  • RP HPLC methods for PEGylated proteins downstream. ResearchGate. Available at: [Link]

  • The characterization of dendronized poly(ethylene glycol)s and poly(ethylene glycol) multi-arm stars using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PlumX Metrics. Available at: [Link]

  • High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. PubMed. Available at: [Link]

  • Activated PEGs for Amine PEGylation. JenKem Technology. Available at: [Link]

  • Determining the molecular weight of PEG standards by MALDI-TOF MS. University of Bath. Available at: [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Available at: [Link]

  • Structural characterization of peptide hormone/receptor interactions by NMR spectroscopy. PubMed. Available at: [Link]

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Technical Guide: Solubilization and Handling of Propane-1,2,3-(PEG11-DBCO) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the physicochemical challenges associated with Propane-1,2,3-(PEG11-DBCO) , a trivalent, branched heterobifunctional linker used in high-precision bioconjugation. While the inclusion of polyethylene glycol (PEG11) spacers is intended to enhance hydrophilicity, the presence of three hydrophobic dibenzocyclooctyne (DBCO) moieties on a single glycerol core creates a unique solubility paradox.

This document provides a field-proven protocol for solubilizing this reagent without precipitation, ensuring high-efficiency Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is designed for researchers requiring strictly aqueous or semi-aqueous conditions for antibody-drug conjugates (ADCs) or multivalent scaffold assembly.

Molecular Architecture & Solubility Thermodynamics

To master the handling of this reagent, one must first understand the competition between its domains.

  • The Hydrophobic Core: The reagent features a propane-1,2,3-triyl (glycerol) core derivatized with three DBCO groups. DBCO consists of a strained eight-membered ring fused to two benzene rings. These aromatic systems are highly lipophilic and prone to

    
     stacking aggregation in water [1].
    
  • The Hydrophilic Shield: Each arm contains a PEG11 linker (approx. 11 ethylene oxide units). This provides a hydration shell intended to sterically hinder DBCO aggregation and solubilize the molecule.

The Challenge: In pure aqueous buffers (e.g., PBS), the entropic penalty of solvating three hydrophobic DBCO cages often outweighs the enthalpic gain from PEG hydration, leading to micellar aggregation or precipitation, particularly at concentrations


 mM [2].

Validated Solubilization Protocol

Core Directive: Never attempt to dissolve Propane-1,2,3-(PEG11-DBCO) directly in aqueous buffer. The rate of hydration is slower than the rate of hydrophobic aggregation, resulting in an irreversible precipitate.

Step 1: Anhydrous Stock Preparation

The "Golden Path" requires initial solvation in a water-miscible polar aprotic solvent.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2] DMSO is preferred for biological compatibility; DMF is preferred if downstream lyophilization is required.

  • Concentration: Prepare a stock solution at 10 mM to 25 mM .

    • Why: High concentration in organic solvent ensures complete disruption of intermolecular interactions between DBCO rings.

  • Storage: If not using immediately, store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

Step 2: Aqueous Dilution (The Critical Step)

This step dictates the dispersity of the reagent.

  • Buffer Selection: Use PBS (pH 7.4) or HEPES .

    • Critical Constraint:Avoid Sodium Azide (NaN₃) .[3][4] Azide is the specific target for DBCO; its presence will quench the reagent immediately [3].

  • Dilution Technique:

    • Place the aqueous buffer in a vortexing tube.[1]

    • While vortexing the buffer at medium speed, add the organic stock solution dropwise .

    • Target: Final organic solvent concentration should be < 10% (v/v) to maintain protein stability, though DBCO itself is stable up to higher percentages.

  • Visual QC: The resulting solution should be optically clear. A faint opalescence suggests the formation of nano-aggregates, which may still be reactive but will have slower kinetics.

Step 3: Self-Validating Concentration Check

Do not rely solely on gravimetric preparation. Verify the concentration using the intrinsic absorbance of the DBCO moiety.

  • Method: UV-Vis Spectrophotometry.[5]

  • Wavelength: 309 nm.[2]

  • Extinction Coefficient (

    
    ): 
    
    
    
    per DBCO group.[2]
    • Correction for Trivalency: Since the molecule has 3 DBCO groups, the molar extinction coefficient for the molecule is

      
       [4].
      
  • Calculation:

    
    
    

Experimental Workflow Visualization

The following diagram outlines the critical decision points and workflow for handling Propane-1,2,3-(PEG11-DBCO) to prevent aggregation.

G Start Lyophilized Propane-1,2,3-(PEG11-DBCO) Solvent Anhydrous DMSO/DMF (Polar Aprotic) Start->Solvent Dissolve Stock Stock Solution (10-25 mM) Solvent->Stock Dilution Dropwise Dilution (Vortexing) Stock->Dilution Add slowly Buffer Aqueous Buffer (PBS/HEPES, pH 7.4) Check Check: Contains Azide? Buffer->Check Stop STOP: Reagent Quenched Check->Stop Yes Check->Dilution No QC UV-Vis QC (A309nm) Dilution->QC Reaction Conjugation Reaction (SPAAC) QC->Reaction Clear Solution

Figure 1: Critical workflow for solubilizing trivalent DBCO reagents. Note the mandatory azide-check before buffer integration.

Troubleshooting & Optimization

Scenario A: Solution is Cloudy

If the solution turns cloudy upon dilution, the local concentration of DBCO exceeded the solubility limit of the PEG shell.

  • Fix: Increase the organic co-solvent percentage (up to 20% DMSO is usually tolerated by antibodies).

  • Fix: Warm the solution to 37°C. PEG solubility actually decreases with heat (cloud point), but for DBCO-PEG conjugates, mild warming (30-37°C) can sometimes assist in kinetic dissolution of hydrophobic clusters [5]. Proceed with caution; test on a small aliquot.

Scenario B: Low Conjugation Efficiency
  • Cause: Hydrolysis of the DBCO ester (if present) or degradation of the strained ring.

  • Check: Measure A309. If the peak has shifted or decreased significantly compared to the theoretical value, the DBCO ring may have opened (hydrated) to form a non-reactive ketone [6].

  • pH Factor: Ensure pH is < 8.0. While SPAAC works at physiological pH, high pH can accelerate ring-opening hydrolysis over long storage periods.

Data Summary Table: Physicochemical Properties
ParameterSpecification / Guideline
Molecular Weight ~2537 Da (varies slightly by PEG polydispersity)
Solubility (Water) Poor (Direct); Good (via DMSO stock dilution)
Solubility (Organic) Excellent (DMSO, DMF, DCM, Methanol)
Absorbance Max 309 nm (Characteristic of DBCO)
Reactive pH Range 5.0 – 9.0 (Optimal: 7.0 – 7.[6]4)
Incompatible Additives Sodium Azide (NaN₃), strong nucleophiles

References

  • BroadPharm. Propane-1,2,3-(PEG11-DBCO) Product Guide. Retrieved from

  • BenchChem. DBCO-PEG1 Technical Support: Troubleshooting Solubility in Aqueous Buffers. (2025).[1][3][7][8] Retrieved from

  • AAT Bioquest. DBCO-Azide Ligation Protocol & Compatibility. Retrieved from

  • Interchim. DBCO Reagents for Click Chemistry: Physical Properties and Extinction Coefficients. Retrieved from

  • Royal Society of Chemistry. The effects of buffer, pH, and temperature upon SPAAC reaction rates. (2025).[1][3][7][8] Retrieved from

  • Creative Biolabs. DBCO-PEG-Acid Analogues and Stability Data. Retrieved from

Sources

Technical Deep Dive: The Hydrodynamic and Steric Impact of the PEG11 Spacer in Propane-1,2,3-(PEG11-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of the Propane-1,2,3-(PEG11-DBCO) linker, specifically focusing on its application in constructing high-avidity multivalent conjugates and overcoming the hydrodynamic challenges of ligand clustering.

Part 1: Executive Summary & Molecular Architecture

In the development of next-generation biotherapeutics—particularly multivalent imaging agents and receptor-clustering ligands —the physical proximity of functional moieties often leads to catastrophic aggregation. The molecule Propane-1,2,3-(PEG11-DBCO) represents a precision-engineered scaffold designed to solve this "clustering paradox."

Unlike linear linkers, this homotrifunctional reagent utilizes a glycerol-derived core (Propane-1,2,3) to present three Dibenzocyclooctyne (DBCO) heads. However, the critical functional component is not the core, but the PEG11 (undecaethylene glycol) spacer.

This guide analyzes why the PEG11 length is the "thermodynamic sweet spot" for trimeric conjugates, balancing the need for hydrodynamic shielding against the risks of entropic penalty in ligand binding.

Molecular Anatomy
  • Core: Propane-1,2,3-triyl (Glycerol backbone).

  • Spacer Arms: 3x PEG11 (

    
    ). Approximate extension: ~40–45 Å per arm.
    
  • Reactive Heads: 3x DBCO (Strain-Promoted Alkyne).

  • Primary Function: Synthesis of homotrimeric clusters (e.g., 3x RGD peptides, 3x GalNAc, or 3x Fluorophores).

Part 2: The Physics of PEG11 – Why 11 Units?

The choice of an 11-unit PEG spacer is not arbitrary. In the context of a trimeric core, the spacer must perform two competing physical tasks: Solvation and Presentation .

Hydrodynamic Shielding (The Solubility Factor)

When three hydrophobic ligands (e.g., peptides, small molecule drugs) are tethered to a single atomic center (the propane core), the local hydrophobicity density spikes, forcing the complex to aggregate in aqueous media.

  • Mechanism: The PEG11 chains create a "hydration shell." Each ethylene oxide unit coordinates with 2-3 water molecules.

  • Impact: With three arms, the PEG11 spacer recruits approximately 66–99 water molecules into the core's immediate vicinity. This hydrodynamic volume effectively masks the hydrophobic collapse of the attached payloads.

  • Comparison:

    • PEG3-4: Insufficient hydration volume for trimeric hydrophobic clusters; high aggregation risk.

    • PEG11: Optimal balance. Sufficient hydration to maintain solubility of the trimer.

    • PEG24+: Excessive hydrodynamic drag; increases viscosity and purification difficulty.

Steric Decongestion (The Binding Factor)

For a multivalent molecule to function (e.g., binding three adjacent receptors on a cell surface), the ligands must have independent mobility.

  • The "Reach": A PEG11 chain provides a contour length of roughly 4.5 nm. In a trimeric configuration, this allows the ligands to span a diameter of ~9 nm.

  • Receptor Clustering: This distance is critical for crosslinking receptors (like Integrins or Her2) without steric clashing between the ligands themselves.

Data Summary: Spacer Length Impact
FeaturePEG3-4 SpacerPEG11 Spacer PEG24+ Spacer
Solubility (Trimer) Low (High Aggregation)High (Stable) High
Ligand Spacing < 1.5 nm (Crowded)~4.5 nm (Optimal) > 8 nm (Entropic Loss)
Reaction Kinetics FastFast Slower (Steric Shielding)
Purification (HPLC) Sharp PeaksDefined Peaks Broad/Tailing Peaks

Part 3: Mechanism of Action (SPAAC)

The Propane-1,2,3-(PEG11-DBCO) scaffold operates via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This copper-free click chemistry is bioorthogonal, ensuring that the trimerization can occur in the presence of sensitive biological functional groups.

Reaction Pathway Diagram

The following diagram illustrates the workflow: functionalizing a target ligand with an azide, and then "clicking" three equivalents onto the PEG11 scaffold to form the soluble trimer.

SPAAC_Workflow cluster_legend Mechanism Core Propane-1,2,3 Core Spacer 3x PEG11 Arms (Hydrodynamic Shield) Core->Spacer DBCO 3x DBCO Heads (Strained Alkyne) Spacer->DBCO Transition SPAAC Reaction (No Catalyst, pH 7.4) DBCO->Transition + Ligand 3x Target Ligand (e.g., Peptide-Azide) Ligand->Transition Product Soluble Homotrimer (Stable Conjugate) Transition->Product Triazole Formation Descr PEG11 prevents hydrophobic collapse of the 3 ligands.

Caption: Schematic of the homotrimer synthesis. The PEG11 spacer acts as the solubility enabler during the triple-loading event.

Part 4: Experimental Protocol – Synthesis of a Trimeric Conjugate

Objective: Synthesize a homotrimeric cRGD peptide cluster using Propane-1,2,3-(PEG11-DBCO). Self-Validating Step: The disappearance of the DBCO absorbance peak (309 nm) serves as an intrinsic reaction monitor.

Materials
  • Scaffold: Propane-1,2,3-(PEG11-DBCO) (MW ~2537 Da).[1][2][3][4][5][6]

  • Payload: Azide-functionalized Ligand (e.g., cRGD-Azide).

  • Solvent: Anhydrous DMSO or DMF.

  • Buffer: PBS pH 7.4 (if ligand is water-soluble).

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • The scaffold has 3 binding sites.[7]

    • Use a 1.1-fold molar excess of Azide per DBCO arm to drive the reaction to completion.

    • Total Ratio: 1.0 equivalent Scaffold : 3.3 equivalents Azide-Ligand.

  • Solubilization:

    • Dissolve Propane-1,2,3-(PEG11-DBCO) in DMSO to a concentration of 10 mM.

    • Note: Ensure the solution is clear. The PEG11 should facilitate rapid dissolution.

  • Conjugation Reaction:

    • Add the Azide-Ligand solution to the Scaffold solution.

    • Incubate at Room Temperature (20–25°C) for 4–12 hours with gentle agitation.

    • Critical Checkpoint: Monitor absorbance at 309 nm. DBCO absorbs strongly here. As the triazole forms, this peak will decrease. Reaction is complete when the A309 stabilizes (or vanishes, depending on the reference).

  • Purification (Size Exclusion):

    • Because the MW difference between the Trimer and the excess single Azide-Ligand is significant, use Size Exclusion Chromatography (SEC) or dialysis.

    • Why SEC? It removes the 0.3 eq excess ligand without subjecting the trimer to harsh pH changes.

  • Quality Control (QC):

    • Mass Spec (MALDI-TOF or LC-MS): Verify the Total MW = (Scaffold MW) + 3 × (Ligand MW).

    • Purity: >95% by RP-HPLC.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Precipitation during reaction Payload is too hydrophobic; PEG11 shielding overwhelmed.Add co-solvent (up to 20% DMSO/DMF) to the aqueous buffer.
Incomplete Substitution (Mono/Di-adducts) Steric hindrance of the payload; Reaction time too short.Increase Azide equivalents to 4.0x; Increase temp to 37°C.
Broad Peak on HPLC PEG polydispersity or conformational isomers.Use a gradient with shallower slope; Ensure "Discrete PEG" (dPEG) reagent was used if available.

References

  • AxisPharm. Branched PEG Linkers in Bioconjugation: Solubility and Steric Considerations. AxisPharm Technical Guide. [Link]

  • Sletten, E. M., & Bertozzi, C. R. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 2009. [Link]

  • Greg T. Hermanson. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Chapter 18: PEGylation and Synthetic Polymer Modification). [Link]

Sources

Methodological & Application

Using Propane-1,2,3-(PEG11-DBCO) for 3D cell culture scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity 3D Cell Encapsulation using Propane-1,2,3-(PEG11-DBCO)

Executive Summary

This guide details the application of Propane-1,2,3-(PEG11-DBCO) , a trifunctional heterobifunctional crosslinker, for generating defined 3D cell culture scaffolds.[1] Unlike radical-initiated polymerization (e.g., Methacryloyl), this system utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This "Click Chemistry" approach eliminates the need for toxic catalysts (copper) or DNA-damaging UV light, making it the gold standard for encapsulating sensitive primary cells, stem cells, and patient-derived organoids during drug development workflows.[1]

Material Science & Mechanism

The Molecule: Propane-1,2,3-(PEG11-DBCO)[1][2][3][4][5][6]
  • Core Architecture: A glycerol-based (Propane-1,2,[1]3) core provides a 3-arm geometry .[1]

  • Spacer: A PEG11 (11-unit polyethylene glycol) spacer on each arm ensures water solubility and provides steric flexibility, preventing the "brittle" hydrogel networks often seen with short-chain crosslinkers.[1]

  • Reactive Motif: The Dibenzocyclooctyne (DBCO) group is a strained alkyne ring.[2][3] The ring strain (~18 kcal/mol) drives the reaction with Azides without external energy.

The Reaction: SPAAC Crosslinking

When mixed with an azide-functionalized polymer (e.g., 4-arm PEG-Azide or Azide-Hyaluronic Acid), the DBCO groups react specifically with azides to form stable triazole linkages.[1][4]

  • Kinetics: Fast (

    
    ).[1] Gelation typically occurs in < 15 minutes.[1][2]
    
  • Bioorthogonality: The reaction is inert to amines, thiols, and carboxylic acids found on cell surfaces and in culture media.[1]

Visualization of the Crosslinking Network:

G cluster_0 Precursors cluster_1 Mechanism (SPAAC) cluster_2 3D Scaffold Crosslinker Propane-1,2,3 (PEG11-DBCO) (3-Arm) Reaction Strain-Promoted Cycloaddition (No Catalyst) Crosslinker->Reaction DBCO Group Polymer Polymer-Azide (e.g., 4-Arm PEG) (Macromer) Polymer->Reaction Azide Group Network Triazole-Linked Hydrogel Network (Encapsulated Cells) Reaction->Network Stable Triazole Bond

Caption: Schematic of the 3-arm DBCO crosslinker reacting with a multi-arm azide polymer to form a bioorthogonal hydrogel.

Experimental Design Strategy

Stoichiometry ( -ratio)

The mechanical properties of the scaffold are dictated by the ratio of DBCO to Azide groups (


).
Target ApplicationRecommended Ratio (

)
Outcome
Maximum Stiffness 1:1Perfect network formation; highest modulus.[1]
Soft Matrix (Neural) 0.5:1 to 0.8:1Lower crosslinking density; softer gel; faster degradation.[1]
Functionalization < 1:1 (Excess Azide)Leaves unreacted Azides available for post-gelation attachment of RGD peptides or fluorescent dyes.[1]
Polymer Selection

Propane-1,2,3-(PEG11-DBCO) is the crosslinker.[1] You must select a backbone polymer.

  • For Synthetic Consistency: 4-arm PEG-Azide (10 kDa or 20 kDa) .[1] Creates a "blank slate" hydrogel.[1]

  • For Biomimicry: Hyaluronic Acid-Azide (HA-Azide) .[1] Provides CD44 receptor engagement for cancer or stem cell workflows.[1]

Detailed Protocol: 3D Encapsulation

Prerequisites:

  • Crosslinker: Propane-1,2,3-(PEG11-DBCO) (MW ~2537 Da).[1][5][6][7]

  • Polymer: 4-arm PEG-Azide (MW 10,000 Da).[1]

  • Buffer: PBS (pH 7.[1][8][9][10]4) or HEPES. Avoid Azide-containing buffers (e.g., with preservatives).[1]

  • Cells: Harvested and pelleted.[11]

Step 1: Reagent Preparation
  • Stock Solution (DBCO): Dissolve Propane-1,2,3-(PEG11-DBCO) in dry DMSO or PBS to 100 mM. Note: If using DMSO, keep final concentration < 0.1% in culture.[1]

  • Polymer Solution (Azide): Dissolve 4-arm PEG-Azide in PBS to 10% (w/v). Sterile filter (0.22 µm).[1]

Step 2: Calculation (Example)

Target: 50 µL Hydrogel, 5% (w/v) total polymer, 1:1 stoichiometry.[1]

  • Mass of PEG-Azide (10kDa): 2.5 mg (

    
     mol).[1]
    
  • Moles of Azide groups:

    
    .[1]
    
  • Moles of DBCO needed:

    
     (for 1:1).[1]
    
  • Mass of Crosslinker (2.5kDa):

    
    .[1]
    
    • (Correction: The crosslinker is 3-arm. 1 mol of crosslinker = 3 mol DBCO.[1] Therefore, you need

      
       of the crosslinker molecule to provide 
      
      
      
      of DBCO groups).[1]
    • Correct Mass:

      
      .[1]
      
Step 3: Cell Suspension & Mixing (The "Fast" Step)

Critical: SPAAC begins immediately upon mixing.[1] Work quickly.

  • Resuspend Cells: Pellet cells (

    
     cells) and resuspend them directly into the Azide-Polymer solution  (25 µL).
    
    • Why? Keeping cells in the polymer component first prevents premature crosslinking of the DBCO agent.

  • Add Crosslinker: Add the calculated Propane-1,2,3-(PEG11-DBCO) solution (25 µL) to the cell-polymer suspension.

  • Mix: Pipette up and down gently 3 times. Avoid introducing bubbles.[1]

  • Cast: Immediately deposit 50 µL droplets onto the culture surface (e.g., 96-well plate or glass coverslip).

  • Incubate: Place in incubator (37°C) for 15–20 minutes.

    • Note: Although gelation starts instantly, full mechanical equilibrium takes ~15 mins.[1]

  • Media Addition: Gently add warm cell culture media to cover the hydrogel.

Characterization & QC

Rheological Validation

Perform oscillatory rheology (time sweep) on a cell-free gel to verify mechanical integrity.[1]

  • G' (Storage Modulus): Should plateau within 15 mins.[1]

  • G'' (Loss Modulus): Should be < 5% of G'.[1]

Viability Assay (Live/Dead)

Stain with Calcein AM (Live) and Ethidium Homodimer (Dead) at 24h.[1]

  • Expectation: >90% viability. The absence of UV and radicals preserves membrane integrity.

Workflow Diagram:

Workflow Prep 1. Prepare Solutions (Azide-Polymer + DBCO-Crosslinker) Resuspend 2. Resuspend Cells in Azide-Polymer Solution Prep->Resuspend Mix 3. Add DBCO Crosslinker (Rapid Mixing) Resuspend->Mix Critical Timing Gelation 4. Incubate 37°C (15 min) (Triazole Formation) Mix->Gelation Culture 5. Add Media & Culture Gelation->Culture

Caption: Step-by-step workflow for encapsulating cells using Propane-1,2,3-(PEG11-DBCO).

Troubleshooting Guide

IssueProbable CauseSolution
Gelation too fast (clumping) High concentration or temperature.[1]Cool reagents to 4°C before mixing to slow kinetics. Reduce polymer % w/v.
Gelation too slow (>30 min) Old DBCO reagent (Hydrolysis).DBCO is sensitive to moisture over time. Use fresh stock or increase

-ratio to 1.2:1.
Cells sinking to bottom Low viscosity precursor.[1]Increase the delay slightly before casting, or increase polymer concentration to increase buoyancy.[1]
Low Cell Viability DMSO toxicity.[1]Ensure DBCO stock in DMSO is diluted >1000x or dissolve DBCO directly in buffer (requires vortexing).[1]

References

  • DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible click-based hydrogels with dynamically tunable properties through orthogonal photocleavage and photocoupling reactions.[1] Nature Chemistry, 3(12), 925–931.[1] Link

  • Jiang, Y., et al. (2014). Click hydrogels, microgels and nanogels: Emerging platforms for drug delivery and tissue engineering.[1] Biomaterials, 35(18), 4969-4985.[1] Link

  • BroadPharm. Propane-1,2,3-(PEG11-DBCO) Product Specifications and Click Chemistry Protocols. Link[1]

  • Azagarsamy, M. A., & Anseth, K. S. (2013). Bioorthogonal click chemistry in cell encapsulation and 3D cell culture.[1] ACS Macro Letters, 2(1), 5-9.[1] Link[1]

Sources

High-Fidelity Live-Cell Imaging with Propane-1,2,3-(PEG11-DBCO) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of Propane-1,2,3-(PEG11-DBCO) , a homotrifunctional branched linker, for advanced live-cell imaging. Unlike linear DBCO reagents, this scaffold utilizes a glycerol (propane-1,2,3-triol) core to present three dibenzocyclooctyne (DBCO) moieties via long, hydrophilic PEG11 spacers. This architecture solves two critical bottlenecks in live-cell bioorthogonal chemistry: hydrophobicity-induced aggregation and steric hindrance . By leveraging the "multivalency effect" and superior aqueous solubility of the PEG11 arms, researchers can achieve higher signal-to-noise ratios and faster reaction kinetics (


) on the cell surface compared to standard linear PEG4-DBCO reagents.

Technical Rationale: The Branched Advantage

The Hydrophobicity Challenge in SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the gold standard for live-cell labeling because it avoids toxic copper catalysts (CuAAC). However, the cyclooctyne group (DBCO) is inherently hydrophobic. When multiple DBCOs are attached to a biomolecule or used in linear chains, they often drive the probe into lipid membranes, causing high background noise and non-specific uptake.

The Propane-1,2,3-(PEG11) Solution

The Propane-1,2,3-(PEG11-DBCO) reagent (MW ~2.5 kDa) addresses this via structural engineering:

  • Glycerol Core (Propane-1,2,3): Provides a central branching point, allowing trimeric presentation.

  • PEG11 Spacers: The 11-unit polyethylene glycol chains provide a hydration shell that effectively masks the hydrophobic DBCO groups. This prevents aggregation and ensures the reagent remains fully soluble in aqueous media (PBS/media).

  • Multivalency (Avidity): Presenting three DBCOs increases the local effective concentration. Once one arm binds a surface azide, the remaining two arms are held in close proximity to other targets (chelate effect) or remain available for secondary functionalization (signal amplification).

Experimental Workflows

We present two distinct protocols utilizing this reagent:

  • Workflow A (Signal Amplification): Using the reagent as a "bridging scaffold" to amplify fluorescence on metabolically labeled glycans.

  • Workflow B (Probe Construction): Conjugating the reagent to an azide-tagged ligand (e.g., antibody/peptide) to create a highly soluble, multivalent DBCO probe.

Visualization: The "Sandwich" Amplification Logic

The following diagram illustrates Workflow A, where the trimeric scaffold bridges cell-surface azides and secondary azide-fluorophores.

SPAAC_Sandwich cluster_legend Mechanism of Action Cell Live Cell Surface (Glycocalyx) ManNAz 1. Metabolic Labeling (Ac4ManNAz -> Azide) Cell->ManNAz Incorporation (24-48h) Scaffold 2. Bridging Step Propane-1,2,3-(PEG11-DBCO) ManNAz->Scaffold SPAAC Click (1st Arm Binds) Fluorophore 3. Detection Step Azide-Fluorophore (x2) Scaffold->Fluorophore Secondary Click (Remaining 2 Arms Bind Dyes) Imaging High-Contrast Fluorescence Imaging Fluorophore->Imaging Signal Amplification Desc The trimeric scaffold binds one surface azide, leaving two DBCO arms free to capture two fluorophores, doubling theoretical brightness.

Caption: Workflow A: The Propane-1,2,3-(PEG11-DBCO) reagent acts as a signal amplifier. By binding one cell-surface azide, it recruits two azide-fluorophores, enhancing sensitivity.

Protocol 1: Metabolic Labeling with Signal Amplification

This protocol is optimized for imaging sialylated glycans on the plasma membrane.

Materials Required[1][2][3][4][5][6][7][8]
  • Cells: HeLa, CHO, or HEK293 (adherent).

  • Metabolic Label: Ac4ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine).[1][2]

  • Bridging Reagent: Propane-1,2,3-(PEG11-DBCO) (e.g., BroadPharm BP-25629).

  • Detection Agent: Azide-Fluorophore (e.g., Azide-Cy5 or Azide-Alexa Fluor 488).

  • Buffer: DPBS with 1% BSA (w/v).

Step-by-Step Methodology
Phase 1: Metabolic Incorporation
  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) to reach 60-70% confluency.

  • Induction: Replace media with fresh growth media containing 50 µM Ac4ManNAz .

    • Note: Dissolve Ac4ManNAz stock in DMSO.[3] Final DMSO concentration on cells must be <0.1%.

  • Incubation: Incubate for 48 hours at 37°C / 5% CO2. This allows the cellular machinery to convert ManNAz into Azido-Sialic Acid and display it on the surface.[4][2]

Phase 2: The "Sandwich" Labeling (Live Cell)

Crucial: All steps should be performed at room temperature (RT) or 4°C to minimize endocytosis if surface imaging is the goal.

  • Wash: Gently wash cells 2x with warm DPBS to remove free Ac4ManNAz.[3]

  • Scaffold Addition: Add 10 µM Propane-1,2,3-(PEG11-DBCO) in DPBS + 1% BSA.

    • Rationale: We use a slight excess to ensure rapid saturation of surface azides. The BSA blocks non-specific sticking of the DBCO.

  • Incubation: Incubate for 30 minutes at RT.

  • Wash: Wash 3x with DPBS (5 mins each) to remove unbound scaffold.

    • Status: Cells now display free DBCO groups extending from the glycocalyx.

Phase 3: Fluorophore Conjugation
  • Staining: Add 20 µM Azide-Fluorophore in DPBS + 1% BSA.

    • Stoichiometry: We add excess fluorophore to saturate the 2 remaining arms of the trimeric scaffold.

  • Incubation: Incubate for 20 minutes at RT (protected from light).

  • Final Wash: Wash 3x with DPBS.

  • Imaging: Add live-cell imaging media (phenol-red free) and image immediately.

Protocol 2: Construction of High-Solubility Multivalent Probes

Use this workflow if you have a specific targeting ligand (e.g., an RGD peptide with an azide tag) and want to turn it into a high-avidity probe.

Methodology
  • Reaction: Mix Propane-1,2,3-(PEG11-DBCO) with your Azide-Ligand in a 1:4 molar ratio (Scaffold:Ligand).

    • Why 1:4? You want to drive the reaction to completion, ensuring all 3 DBCO arms react with an Azide-Ligand.

  • Incubation: Incubate for 4 hours at RT or overnight at 4°C in PBS/DMSO mixture.

  • Purification: Remove excess Azide-Ligand using a centrifugal spin filter (MWCO depends on ligand size) or HPLC.

  • Result: You now have a Trimeric Ligand Cluster on a PEG backbone.

    • Application: Apply this cluster to cells.[5][2][6] The trimeric presentation significantly enhances binding affinity to low-density receptors (e.g., Integrins) compared to a monomeric ligand.

Data Summary & Troubleshooting

Comparative Performance: Linear vs. Branched Linkers
FeatureLinear PEG4-DBCOPropane-1,2,3-(PEG11-DBCO)Impact on Imaging
Solubility ModerateHighReduced background "speckles" on glass.
Valency 1 (Monovalent)3 (Trivalent)Signal amplification or avidity effects.
Steric Reach ~2 nm~5-6 nm (extended)Better access to buried crypts in glycocalyx.
Lipid Insertion High RiskLow RiskLower non-specific membrane staining.
Troubleshooting Guide
  • Issue: High Background Signal.

    • Cause: Incomplete washing of the hydrophobic DBCO scaffold.

    • Fix: Increase BSA concentration to 3% during the "Scaffold Addition" step (Phase 2). Perform washes with DPBS containing 0.05% Tween-20 (if cells can tolerate mild surfactant).

  • Issue: No Signal.

    • Cause: Metabolic labeling failure.

    • Fix: Verify Ac4ManNAz incorporation using a standard linear DBCO-Fluorophore positive control. Ensure cells were incubated for at least 24h.

  • Issue: Receptor Clustering/Internalization.

    • Cause: The trimeric scaffold crosslinked surface receptors, triggering endocytosis.

    • Fix: Perform all labeling steps at 4°C to arrest membrane trafficking. Image immediately after warming.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. Link

  • BroadPharm. Propane-1,2,3-(PEG11-DBCO) Product Specification & Structure. BroadPharm Catalog. Link

  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology, 9(3), 592–605. Link

Sources

Application Note: Advanced Crosslinking Strategies using Propane-1,2,3-(PEG11-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Product Architecture

Propane-1,2,3-(PEG11-DBCO) is a specialized, homotrifunctional crosslinking reagent designed for high-precision bioconjugation and material science applications. Unlike linear homobifunctional crosslinkers that create simple bridges, this molecule features a glycerol core (propane-1,2,3) from which three polyethylene glycol (PEG) arms radiate, each terminating in a Dibenzocyclooctyne (DBCO) moiety.

This architecture enables the formation of 3D polymer networks (hydrogels) or the controlled multimerization of biomolecules (e.g., creating antibody trimers) via Copper-Free Click Chemistry (SPAAC).

Key Physicochemical Properties
PropertySpecificationImplication for Experimental Design
Core Architecture 3-Arm Star (Glycerol Core)Acts as a "hub" for network formation; critical for gel stiffness.
Reactive Group DBCO (Dibenzocyclooctyne)Reacts specifically with Azides (

) without Cu(I) catalysts.[1][2]
Spacer PEG11 (~11 ethylene oxide units)Provides water solubility and reduces steric hindrance between the core and the target.
Molecular Weight ~2.5 kDaCreates "tight" mesh networks in hydrogels compared to 20kDa PEGs.

Mechanistic Foundation: SPAAC Chemistry[1][2][3]

The core reaction utilized is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][3][4][5] The strained cyclooctyne ring of the DBCO possesses high potential energy, which drives the reaction with an azide group to form a stable triazole linkage.

Advantages over Traditional Crosslinking (NHS/Maleimide)[6]
  • Bioorthogonality: Azides and DBCOs do not react with natural amino acid residues (amines, thiols, carboxyls).[1][6]

  • Cytocompatibility: No toxic copper catalysts are required, making this ideal for in situ cell encapsulation.

  • Kinetics: Fast reaction rates (

    
    ), typically reaching completion in < 1 hour at physiological pH.
    

SPAAC_Mechanism DBCO DBCO-Functionalized Core (Strain Energy) TS Transition State (Concerted) DBCO->TS Mixing Azide Azide-Labeled Target (-N3) Azide->TS Product Stable Triazole Linkage TS->Product Ring Strain Release

Figure 1: Mechanism of SPAAC reaction. The strain energy in the DBCO ring drives the cycloaddition with the azide, forming a stable triazole product without catalysts.

Protocol A: Macroscopic Crosslinking (Hydrogel Formation)

This protocol describes the formation of a hydrogel by crosslinking Propane-1,2,3-(PEG11-DBCO) (the crosslinker) with a 4-Arm PEG-Azide (10 kDa) (the backbone).

Critical Calculations: The Ratio

The mechanical properties of the gel are dictated by the stoichiometric ratio (


) of functional groups.


  • Ideally Rigid Gel:

    
     (1:1 stoichiometry).
    
  • Soft/Dangling Gel:

    
     (Excess of one group leads to defects).
    
  • Bio-functionalized Gel: Use

    
     (excess Azide) if you intend to post-functionalize the gel with DBCO-labeled peptides (e.g., RGD sequences) later.
    
Reagent Preparation
  • Buffer: Prepare 10 mM HEPES, pH 7.4 . (Avoid PBS if fastest kinetics are required; phosphate can slightly dampen rate).

  • Stock A (Crosslinker): Dissolve Propane-1,2,3-(PEG11-DBCO) to 10% w/v in Buffer.

  • Stock B (Backbone): Dissolve 4-Arm PEG-Azide (10 kDa) to 10% w/v in Buffer.

Step-by-Step Workflow
  • Calculate Volumes: Determine the volume of Stock A and Stock B required to achieve equimolar functional groups.

    • Note: The 4-arm PEG (10 kDa) has 4 azides/mole. The 3-arm DBCO (2.5 kDa) has 3 DBCOs/mole.

    • Molar Equivalence: You need 4 moles of the 3-arm DBCO for every 3 moles of the 4-arm Azide to balance the groups (12 groups total each side).

  • Mixing:

    • Pipette calculated Volume of Stock B (Azide) into a mold (e.g., a cut syringe or silicone waver).

    • Add calculated Volume of Stock A (DBCO).

    • IMMEDIATELY vortex or pipette up-and-down (2-3 seconds). Caution: Gelation can occur in < 15 seconds at high concentrations.

  • Incubation: Allow to set at 37°C for 30 minutes to ensure reaction completion.

  • Swelling: Transfer the hydrogel disc into excess buffer to reach equilibrium swelling (24 hours).

Validation (Rheology)

Perform an oscillatory time sweep to confirm gelation point.

  • Strain: 1% (Linear Viscoelastic Region)

  • Frequency: 1 Hz

  • Metric: Gel point is defined where Storage Modulus (

    
    ) acts as a crossover with Loss Modulus (
    
    
    
    ).

Protocol B: Microscopic Multimerization (Protein Trimerization)

This protocol utilizes the trimeric nature of the core to create defined trimers of antibodies or enzymes.

Experimental Logic

To avoid infinite polymerization (clumping), one component must be monofunctional . Since the Propane-1,2,3-(PEG11-DBCO) is trifunctional, the target protein must have exactly one azide per molecule, or the reaction must be performed in conditions that favor discrete clusters (high dilution).

Strategy: Site-specific labeling of the protein with one azide (e.g., via enzymatic labeling or C-terminal sorting) is preferred. If using random lysine labeling (NHS-Azide), use a low molar excess to average ~1 azide/protein, then purify.

Workflow Diagram

Protein_Trimerization Start Start: Purified Protein Azide_Label Step 1: Azide Functionalization (NHS-Azide or Enzymatic) Start->Azide_Label Purify_1 Purification (Desalting) Remove excess NHS-Azide Azide_Label->Purify_1 Mix Step 2: Crosslinking Reaction Mix Protein-Azide + Propane-DBCO Ratio: 3.3 : 1 (Excess Protein) Purify_1->Mix Incubate Incubate 4°C, 12 Hours Mix->Incubate Purify_2 Step 3: Size Exclusion Chromatography (SEC) Isolate Trimer Peak Incubate->Purify_2

Figure 2: Workflow for generating protein trimers. Excess protein is used to ensure all DBCO arms react, followed by SEC purification to remove unreacted monomeric protein.

Detailed Steps
  • Protein Activation: React Protein (

    
    ) with NHS-PEG4-Azide (
    
    
    
    ) for 30 mins. Desalt into PBS.
  • Concentration Check: Measure protein concentration (

    
    ).
    
  • Crosslinking:

    • Add Propane-1,2,3-(PEG11-DBCO) to the protein solution.

    • Stoichiometry: Use a 3.5 : 1 molar ratio of (Protein-Azide : Trimeric-DBCO).

    • Reasoning: You want a slight excess of protein to ensure all 3 arms of the DBCO are occupied. If you use excess DBCO, you will get dimers or monomers with unreacted DBCO handles.

  • Incubation: Overnight at 4°C.

  • Polishing: Inject mixture onto a Superdex 200 Increase (or equivalent SEC column). Collect the peak corresponding to

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Gelation Low pH or Buffer InterferenceSwitch from PBS to HEPES or Tris (pH 7.5 - 8.0). Reaction is faster at slightly basic pH.
Precipitation DBCO HydrophobicityAlthough PEG11 helps, DBCO is hydrophobic. Ensure < 5% DMSO is used if predissolving, or lower the concentration.
Low Yield (Trimer) Steric HindranceThe PEG11 spacer may be too short for very large proteins (e.g., full IgG). Switch to a longer spacer variant or use Fab fragments.
DBCO Inactivity OxidationDBCO is sensitive to oxidation over time.[3] Always store stock solutions at -20°C under Argon/Nitrogen.

References

  • BroadPharm. Propane-1,2,3-(PEG11-DBCO) Product Structure and Specifications. Retrieved from

  • Jiang, X., et al. (2019). Recent Applications of Click Chemistry in Drug Discovery. Expert Opinion on Drug Discovery.

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azides. Accounts of Chemical Research.

  • DeForest, C. A., & Anseth, K. S. (2011). Cytocompatible Click-based Hydrogels with Dynamically Tunable Properties. Nature Chemistry.

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

Sources

Revolutionizing Proximity Ligation Assays: A Detailed Guide to the Application of Propane-1,2,3-(PEG11-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This application note provides a comprehensive guide to leveraging the unique properties of Propane-1,2,3-(PEG11-DBCO) for the development and enhancement of Proximity Ligation Assays (PLA). We will delve into the core principles of PLA, the critical role of linker chemistry, and provide detailed, field-proven protocols for the successful implementation of this advanced reagent. Our focus is on delivering not just a set of instructions, but a deeper understanding of the underlying scientific principles to empower researchers to innovate and troubleshoot effectively.

Introduction: The Proximity Ligation Assay and the Quest for Enhanced Specificity and Sensitivity

The Proximity Ligation Assay (PLA) is a powerful and versatile technique for the in situ detection of proteins, protein-protein interactions, and post-translational modifications.[1][2] By converting the recognition of a specific protein or protein complex into a detectable DNA molecule, PLA offers single-molecule resolution and objective quantification.[2] The fundamental principle of PLA involves the use of two or more antibodies, termed proximity probes, that are conjugated to oligonucleotides.[1][3] When these probes bind to their targets in close proximity (typically <40 nm), the attached oligonucleotides can be ligated to form a circular DNA template.[1][2][4] This DNA circle then serves as a template for rolling circle amplification (RCA), generating a long, concatemerized DNA molecule that can be readily visualized and quantified using fluorescently labeled probes.[1][3]

The success of a PLA experiment hinges on the quality and design of the proximity probes. The linker connecting the antibody to the oligonucleotide plays a pivotal role in determining the assay's performance, influencing factors such as steric hindrance, solubility, and non-specific binding. This is where Propane-1,2,3-(PEG11-DBCO) emerges as a superior choice for developing next-generation proximity probes.

The Rationale for Propane-1,2,3-(PEG11-DBCO) in PLA Development

Propane-1,2,3-(PEG11-DBCO) is a rationally designed linker that combines the advantages of a flexible polyethylene glycol (PEG) spacer with the efficiency and biocompatibility of Dibenzocyclooctyne (DBCO) for copper-free click chemistry.

The Power of PEGylation

The inclusion of a hydrophilic PEG11 spacer offers several key benefits in the context of PLA:

  • Reduced Steric Hindrance: The long, flexible PEG chain provides optimal spacing between the antibody and the oligonucleotide, minimizing the risk of steric hindrance that could impede antibody-antigen binding or oligonucleotide ligation.[5][6]

  • Increased Solubility: PEGylation enhances the hydrophilicity of the antibody-oligonucleotide conjugate, preventing aggregation and improving stability in aqueous buffers.[6][7]

  • Minimized Non-Specific Binding: The bio-inert nature of PEG helps to reduce non-specific interactions between the proximity probes and other cellular components, leading to a lower background signal and an improved signal-to-noise ratio.[6]

The Precision of DBCO-Mediated Click Chemistry

The DBCO group facilitates a highly efficient and specific covalent conjugation to azide-modified oligonucleotides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is ideal for biological applications due to its:

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[8][9]

  • High Specificity: DBCO reacts selectively with azides, ensuring that the oligonucleotide is attached only to the intended site on the antibody.[8][10][11]

  • Rapid Kinetics: The strain-promoted nature of the reaction ensures a fast and high-yield conjugation, simplifying the probe preparation process.[9][12]

The trifunctional propane backbone of Propane-1,2,3-(PEG11-DBCO) allows for the attachment of up to three PEG11-DBCO arms, offering the potential for creating multivalent proximity probes, which can be advantageous in specific assay designs.

Workflow for PLA Development using Propane-1,2,3-(PEG11-DBCO)

The following diagram illustrates the key stages in developing a proximity ligation assay using proximity probes generated with Propane-1,2,3-(PEG11-DBCO).

PLA_Workflow cluster_prep Probe Preparation cluster_assay Proximity Ligation Assay cluster_analysis Data Analysis antibody Antibody Modification (e.g., with Azide) conjugation Antibody-Oligo Conjugation (SPAAC) antibody->conjugation oligo Oligonucleotide (Azide-modified) oligo->conjugation purification Purification of Proximity Probes conjugation->purification probe_incubation Proximity Probe Incubation purification->probe_incubation sample_prep Sample Preparation (Fixation & Permeabilization) blocking Blocking sample_prep->blocking blocking->probe_incubation ligation Ligation probe_incubation->ligation amplification Rolling Circle Amplification (RCA) ligation->amplification detection Detection with Fluorescent Probes amplification->detection image_acq Image Acquisition (Microscopy) detection->image_acq quantification Image Quantification (e.g., ImageJ) image_acq->quantification

Caption: Workflow for PLA development using Propane-1,2,3-(PEG11-DBCO).

Detailed Protocols

The following protocols provide a step-by-step guide for generating proximity probes and performing a proximity ligation assay. These should be considered as a starting point, and optimization may be required for specific antibodies and experimental systems.[13][14]

Protocol 1: Preparation of Antibody-Oligonucleotide Conjugates

This protocol describes the conjugation of an azide-modified oligonucleotide to an antibody functionalized with DBCO using Propane-1,2,3-(PEG11-DBCO). An alternative approach is to functionalize the antibody with an azide and use a DBCO-modified oligonucleotide.[15]

Materials:

  • Primary antibody of interest

  • Propane-1,2,3-(PEG11-DBCO)

  • Azide-modified oligonucleotide

  • Amine-reactive DBCO-NHS ester

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Modification with DBCO: a. Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Add a molar excess of amine-reactive DBCO-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. d. Remove excess, unreacted DBCO-NHS ester using a desalting column.

  • Conjugation to Azide-Modified Oligonucleotide: a. Add a molar excess of the azide-modified oligonucleotide to the DBCO-functionalized antibody. b. Incubate the reaction overnight at 4°C with gentle mixing.

  • Purification of the Proximity Probe: a. Purify the antibody-oligonucleotide conjugate from unconjugated antibody and excess oligonucleotide using size exclusion chromatography or another suitable purification method. b. Characterize the purified conjugate to determine the degree of labeling.

Protocol 2: In Situ Proximity Ligation Assay

This protocol outlines the steps for performing an in situ PLA experiment on fixed cells.

Materials:

  • Proximity probes (prepared in Protocol 1)

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution

  • Ligation solution (containing connector oligonucleotides and ligase)

  • Amplification solution (containing DNA polymerase and nucleotides)

  • Detection solution (containing fluorescently labeled oligonucleotides)

  • Wash buffers

  • Mounting medium with DAPI

Procedure:

  • Sample Preparation: a. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[16] b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16] d. Wash the cells three times with PBS.

  • Blocking: a. Block non-specific binding sites by incubating the cells with a suitable blocking solution for 1 hour at room temperature.[14]

  • Proximity Probe Incubation: a. Dilute the proximity probes to the optimal concentration in the antibody diluent. b. Incubate the cells with the diluted proximity probes for 1 hour at 37°C in a humidity chamber.[3]

  • Ligation: a. Wash the cells twice with wash buffer A. b. Add the ligation solution and incubate for 30 minutes at 37°C in a humidity chamber.[1][17]

  • Amplification: a. Wash the cells twice with wash buffer A. b. Add the amplification solution and incubate for 90-120 minutes at 37°C in a humidity chamber.[3][18]

  • Detection: a. Wash the cells twice with wash buffer B. b. Add the detection solution containing fluorescently labeled oligonucleotides and incubate for 30 minutes at 37°C in a humidity chamber.

  • Mounting and Imaging: a. Wash the cells with wash buffer B and then with PBS. b. Mount the coverslips onto microscope slides using a mounting medium containing DAPI. c. Visualize the PLA signals using a fluorescence microscope.[1]

Data Analysis and Interpretation

The output of a PLA experiment is a series of fluorescent spots, where each spot represents a single detected protein or protein-protein interaction event.[1] Image analysis software, such as ImageJ, can be used to quantify the number of PLA signals per cell.[19][20] This quantitative data allows for the comparison of protein abundance or interaction levels between different experimental conditions.[1]

Key Considerations for Data Analysis:

  • Image Acquisition: Use consistent imaging parameters across all samples to ensure comparability.

  • Signal Quantification: Automated image analysis pipelines can be developed to objectively identify and count PLA signals.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed differences.

Troubleshooting

A comprehensive troubleshooting guide is essential for the successful implementation of any new technique.

Problem Potential Cause Suggested Solution
High Background - Primary antibody concentration too high- Insufficient blocking- Inadequate washing- Titrate primary antibodies[21]- Increase blocking time or try a different blocking agent[14]- Increase the number and duration of wash steps[21]
No or Weak Signal - Inefficient antibody-oligonucleotide conjugation- Low target protein expression- Suboptimal incubation times or temperatures- Verify conjugate formation- Increase primary antibody concentration- Optimize incubation times for ligation and amplification steps[17][22]
Signal Coalescence - Primary antibody concentration too high- Over-exposure during imaging- Reduce primary antibody concentration- Optimize imaging settings[21]

Conclusion

The use of Propane-1,2,3-(PEG11-DBCO) for the development of proximity probes represents a significant advancement in the field of proximity ligation assays. The unique combination of a flexible PEG spacer and a highly efficient, copper-free click chemistry handle provides researchers with a powerful tool to create highly specific and sensitive assays. The detailed protocols and guidelines presented in this application note are intended to facilitate the adoption of this innovative technology, enabling new discoveries in basic research and drug development.

References

  • Lundberg, M., et al. (2011). Optimization of the Proximity Ligation Assay for detection of blood-based biomarkers. Uppsala University. [Link]

  • CLYTE Technologies. (2023). A Step-by-Step Guide to the Proximity Ligation Assay (PLA). CLYTE Technologies Blog. [Link]

  • Creative Diagnostics. (n.d.). In Situ Proximity Ligation Assay (PLA) Protocol. Creative Diagnostics. [Link]

  • Gomes-da-Silva, L. C., et al. (2017). Optimization of proximity ligation assay (PLA) for detection of protein interactions and fusion proteins in non-adherent cells: application to pre-B lymphocytes. Scientific Reports, 7(1), 5899. [Link]

  • Dynamic Biosensors. (n.d.). A straightforward method to conjugate antibodies to oligonucleotides – preparation, purification and their applications. Dynamic Biosensors. [Link]

  • GBI Biomanufacturing. (2024). Antibody-Oligonucleotide Conjugates Clinical Manufacturing – A new paradigm shift of Bio-Conjugates for Therapeutics. GBI Biomanufacturing. [Link]

  • Protocols.io. (2018). Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells. protocols.io. [Link]

  • AbOliGo. (n.d.). Approaches for making antibody-oligonucleotide conjugates. AbOliGo. [Link]

  • Rajapakse, A., et al. (2019). Proximity Ligation Assay (PLA). Bio-protocol, 9(22), e3434. [Link]

  • Crabtree, A., et al. (2023). Optimizing In Situ Proximity Ligation Assays for Mitochondria, ER, or MERC Markers in Skeletal Muscle Tissue. bioRxiv. [Link]

  • Ulusoy, A., et al. (2023). Indirect Proximity Ligation Assay (PLA) - Fluoresence. protocols.io. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Antibody-Oligonucleotide Conjugation. Rockland. [Link]

  • Arnette, C., et al. (2016). Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ. Current Protocols in Cell Biology, 73, 17.10.1-17.10.18. [Link]

  • Weibull, E., et al. (2023). Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research. International Journal of Molecular Sciences, 24(20), 15339. [Link]

  • Wikipedia. (n.d.). Proximity ligation assay. Wikipedia. [Link]

  • Crabtree, A., et al. (2023). Optimizing In Situ Proximity Ligation Assays for Mitochondria, ER, or MERC Markers in Skeletal Muscle Tissue and Cells. Journal of Visualized Experiments, (192), e65019. [Link]

  • Creative Biolabs. (n.d.). DBCO-PEG4-NHS. Creative Biolabs. [Link]

  • LI-COR Biosciences. (2014). DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions. LI-COR. [Link]

  • Navarro, G., et al. (2019). Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions. Methods in Molecular Biology, 2040, 41-50. [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide for Proximity Ligation Assay. ResearchGate. [Link]

  • Springer Nature Experiments. (2019). Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions. Springer Nature Experiments. [Link]

  • National Institutes of Health. (n.d.). Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry. NIH. [Link]

  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Interchim. [Link]

  • ResearchGate. (n.d.). Signal amplification techniques that have been used for in situ.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Signal amplification techniques in biosensing. Common molecular.... ResearchGate. [Link]

  • YouTube. (2019). Duolink® PLA Protein Detection Technology. YouTube. [Link]

  • MDPI. (2022). Advanced Signal-Amplification Strategies for Paper-Based Analytical Devices: A Comprehensive Review. MDPI. [Link]

  • MDPI. (2023). Signal Amplification-Based Biosensors and Application in RNA Tumor Markers. MDPI. [Link]

  • Pharmaceutical Technology. (2005). The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology. [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28-51. [Link]

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Troubleshooting & Optimization

Identifying and minimizing side products of Propane-1,2,3-(PEG11-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Products

Doc ID: TS-PEG-DBCO-004 | Version: 2.1 | Status: Active

Executive Summary & Molecule Profile

Welcome to the Advanced Applications Desk. You are likely using Propane-1,2,3-(PEG11-DBCO) to create high-density conjugates (e.g., attaching three azide-functionalized drugs or fluorophores to a single glycerol core).

This molecule is a 3-arm Star PEG derivative. Unlike linear PEGs, its "Propane-1,2,3" (glycerol) core acts as a scaffold, presenting three Dibenzocyclooctyne (DBCO) heads for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Critical Technical Alert: While SPAAC is "bioorthogonal," the DBCO moiety is thermodynamically unstable by design (ring strain ~18 kcal/mol). This strain, which drives the click reaction, also makes it susceptible to specific side reactions—primarily oxidative rearrangement and thiol-yne addition .

The Chemistry of Degradation (Root Cause Analysis)

To troubleshoot effectively, you must understand why the molecule fails.

A. Oxidative Degradation (The +16 Da Shift)

The strained alkyne in DBCO is electron-rich and prone to oxidation by atmospheric oxygen, especially in the presence of light or peroxides found in low-grade PEG solvents.

  • Mechanism: Oxidation converts the alkyne into a dione or reacts to form an amide.

  • Result: Complete loss of "click" reactivity.

  • Mass Spec Signature: You will see a mass shift of +16 Da (O) or +32 Da (2O) relative to the parent peak.

B. Thiol-Yne "Scrambling" (The False Positive)

In biological media (e.g., serum, cell lysate), DBCO is not perfectly orthogonal. It reacts with free thiols (cysteines, albumin, glutathione) via a radical-mediated or anionic thiol-yne addition .

  • Kinetics: Slower than the Azide-DBCO click reaction but significant if the azide is limiting or steric hindrance is high.

  • Result: Non-specific binding to serum proteins (e.g., Albumin).

  • Mass Spec Signature: Mass of [Protein] + [Linker], appearing in negative control samples (no azide present).

C. Acid-Catalyzed Rearrangement

DBCO is acid-sensitive.[1] Exposure to pH < 5.0 can trigger a rearrangement of the cyclooctyne ring, rendering it unreactive toward azides.

Troubleshooting Guide: Diagnostics & Solutions

Visualizing the Troubleshooting Workflow

TroubleshootingFlow Start Issue: Low Conjugation Yield CheckMS Step 1: LC-MS Analysis of Reagent Start->CheckMS MassShift16 Mass Shift +16/32 Da? CheckMS->MassShift16 Oxidation Diagnosis: DBCO Oxidation (Dione Formation) MassShift16->Oxidation Yes MassShiftNone Mass Correct? MassShift16->MassShiftNone No Sol_Ox Action: Use fresh reagent, degas buffers, protect from light Oxidation->Sol_Ox CheckStoich Step 2: Check Stoichiometry (Remember: 3 DBCOs per molecule!) MassShiftNone->CheckStoich Yes StoichIssue Used 1:1 Ratio? CheckStoich->StoichIssue UnderLabeling Diagnosis: Under-labeling (Star PEG requires 3.3x Azide) StoichIssue->UnderLabeling Yes CheckThiol Step 3: Check Biological Matrix StoichIssue->CheckThiol No HighBackground High Background in Control? CheckThiol->HighBackground ThiolYne Diagnosis: Thiol-Yne Side Reaction HighBackground->ThiolYne Yes Sol_Thiol Action: Pre-block with NEM or Iodoacetamide ThiolYne->Sol_Thiol

Caption: Decision tree for diagnosing low yields and impurities in Propane-1,2,3-(PEG11-DBCO) conjugations.

Specific Issue Resolution (Q&A)
Q1: My LC-MS shows a "forest" of peaks around the expected mass. Is my reagent degraded?

Diagnosis: Not necessarily. Explanation: You are using a PEGylated reagent.[1][2][3] PEG is a polymer, and "PEG11" represents an average chain length.

  • The "Picket Fence": You should see a Gaussian distribution of peaks separated by 44 Da (the mass of one ethylene oxide unit).

  • The Red Flag: If you see "satellite" peaks +16 Da or +18 Da (water addition) next to every major ethylene oxide peak, that is degradation (oxidation).

  • Action: If >10% of the intensity is in +16 Da peaks, discard the batch.

Q2: I see precipitation when I add the DBCO reagent to my aqueous protein buffer.

Diagnosis: Solubility mismatch. Explanation: While PEG11 is hydrophilic, the DBCO moiety is highly hydrophobic. With three DBCO groups on one core (Propane-1,2,3), the molecule has a significant hydrophobic face. Action:

  • Dissolve the Propane-1,2,3-(PEG11-DBCO) in dry DMSO or DMAc first (make a 10 mM stock).

  • Add this stock to your aqueous buffer while vortexing. Ensure the final organic solvent concentration is 5-10% if the protein tolerates it.

Q3: My negative control (No Azide) shows labeling on the Western Blot.

Diagnosis: Thiol-Yne side reaction. Explanation: Your protein likely has free surface cysteines. The DBCO is reacting with them.[1][2][4][5][6][7][8][][10][11][12] Action: Implement the Thiol-Blocking Protocol (see Section 4).

Validated Protocols

Protocol A: Quality Control via LC-MS

Before critical experiments, validate the integrity of the DBCO ring.

  • Solvent: Acetonitrile/Water (0.1% Formic Acid). Avoid Methanol (can cause transesterification artifacts over long periods, though less likely with ether PEGs).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Gradient: 5% to 95% B over 10 minutes.

  • Analysis:

    • Locate the center of the PEG distribution.

    • Zoom in on the most abundant ion.

    • Check for [M+16] (Oxide) and [M+34] (Water + Oxide).

    • Pass Criteria: < 5% Oxidized species.

Protocol B: Minimizing Thiol-Yne Interference

Essential for conjugating to Serum Albumin or Cysteine-rich proteins.

Reagents:

  • N-Ethylmaleimide (NEM) or Iodoacetamide (IAA).

  • PD-10 Desalting Column.

Workflow:

  • Reduction (Optional): If thiols are oxidized (disulfides), reduce with TCEP. If targeting surface free thiols, skip this.

  • Blocking: Add NEM (10-fold molar excess over estimated thiols) to the protein solution.

    • Incubation: 30 mins at Room Temp, pH 7.0 - 7.4.

  • Purification (Critical): Remove excess NEM using a desalting column (PD-10) or Zeba spin column. Failure to remove NEM will not hurt the DBCO, but residual NEM is toxic to cells if that is your endpoint.

  • Conjugation: Add Propane-1,2,3-(PEG11-DBCO) to the blocked protein.

  • Reaction: Incubate 4–12 hours at 4°C or 2 hours at RT.

Summary of Side Products & Mass Shifts

Impurity / Side ProductMass Shift (Δ)CausePrevention Strategy
DBCO-dione +16 Da / +32 DaOxidation (O2/Light)Store under Argon/N2; Use amber vials.
Hydrated DBCO +18 DaAcidic Hydrolysis (pH < 5)Maintain reaction pH 7.0–8.0.
Thiol-Adduct +[Protein Mass]Reaction with CysteinePre-block with NEM; Control pH.
Glaser Coupling 2x Mass - 2HCopper contaminationEnsure buffers are Copper-free (use chelators).

FAQ: Advanced Queries

Q: Can I use Sodium Azide (NaN3) as a preservative in my buffers? A: ABSOLUTELY NOT. Sodium Azide is a small molecule azide. It will react with the DBCO groups instantly, capping them and preventing your desired conjugation. Use Thimerosal or 0.22 µm filtration for sterility.

Q: How do I calculate stoichiometry for a "3-arm" reagent? A: This is a common error source.

  • 1 mole of Propane-1,2,3-(PEG11-DBCO) = 3 moles of DBCO functional groups .[3][13]

  • If you want to conjugate 1 equivalent of Azide-Drug to the core, use 0.33 equivalents of the PEG reagent.

  • If you want to saturate the PEG (3 drugs per core), use 3.5 - 4.0 equivalents of Azide-Drug to drive the reaction to completion.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkynes at the Limit. Accounts of Chemical Research. Link

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition in Strain-Promoted Alkyne-Azide Cycloadditions. Bioconjugate Chemistry. Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link (Discusses comparative stability of cyclooctynes).

Sources

Technical Support Center: Purification of Propane-1,2,3-(PEG11-DBCO) Labeled Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of antibodies labeled with Propane-1,2,3-(PEG11-DBCO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into overcoming the unique challenges associated with purifying these bioconjugates. Our goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your final product.

The conjugation of a PEGylated dibenzocyclooctyne (DBCO) linker to an antibody introduces significant heterogeneity into your sample. The final reaction mixture contains not only the desired antibody conjugate but also unconjugated antibody, excess PEG11-DBCO reagent, and potentially aggregates.[1][2] A robust and well-designed purification strategy is therefore critical to isolate a pure, active, and characterizable product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My final antibody recovery is low after Size Exclusion Chromatography (SEC). What are the common causes and how can I improve it?

Low recovery is a frequent challenge and can often be attributed to several factors. Let's break them down.

Possible Causes:

  • Non-Specific Interactions: The DBCO moiety and the PEG linker can introduce hydrophobicity, leading to interactions with the chromatography resin.[3] This is particularly true for silica-based SEC columns. This "sticky" behavior causes the antibody to adhere to the stationary phase, resulting in peak tailing and poor recovery.

  • Aggregation: The labeling process itself or the purification conditions (e.g., pH, buffer composition) can induce antibody aggregation.[4][5] Aggregates may precipitate on the column or be partially lost during filtration steps, significantly reducing the yield of the desired monomeric conjugate.[6]

  • Improper Column Packing or Operation: A poorly packed column can lead to channeling and band broadening, while an incorrect flow rate can either fail to resolve species properly or increase backpressure, stressing the sample.[7]

  • Sample Loss During Pre-Chromatography Steps: Clarification steps, such as centrifugation or filtration to remove particulates, can inadvertently remove some of the product if not optimized.[8]

Solutions & Pro-Tips:

  • Optimize Mobile Phase Composition: To mitigate non-specific binding, modify your mobile phase. A good starting point is a phosphate-buffered saline (PBS) at a physiological pH (7.2-7.4). Critically, the inclusion of a salt, such as 150-250 mM NaCl or KCl, is often essential to disrupt hydrophobic and ionic interactions between the conjugate and the resin.[7] For particularly hydrophobic conjugates, adding a small percentage (5-15%) of an organic solvent like isopropanol can significantly improve recovery.[3]

  • Pre- and Post-Purification Analysis: Always characterize your crude and purified material. Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state before purification.[9] After purification, run an analytical SEC and SDS-PAGE to confirm the purity and integrity of your product. This provides a self-validating system to confirm your protocol is working.[10]

  • Select the Right Column and Flow Rate: Ensure your SEC column's fractionation range is appropriate for separating a large antibody (~150 kDa) from a small PEG11-DBCO reagent (~800 Da).[11] Operate the column at the manufacturer's recommended flow rate to ensure optimal resolution without causing excessive shear stress on the antibody.

  • Sample Preparation is Key: Before loading, always filter your sample through a low-protein-binding 0.22 µm filter to remove any particulates that could clog the column.[8]

Q2: I'm observing aggregates in my final purified product. How can I prevent their formation?

Aggregate formation is a critical quality attribute that must be controlled, as aggregates can reduce efficacy and increase the risk of an immunogenic response.[6]

Causality of Aggregation:

  • pH-Induced Stress: Many antibody purification schemes, especially those involving Protein A chromatography, use a low pH elution step. This acidic stress can partially denature the antibody, exposing hydrophobic patches that lead to aggregation.[12][13]

  • Hydrophobicity of the Conjugate: The DBCO group is hydrophobic. Attaching multiple DBCO-PEG linkers to the antibody surface increases its overall hydrophobicity, raising the propensity for self-association and aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing antibody solutions can cause denaturation at the ice-liquid interface, leading to aggregation.

Prevention Strategies:

  • Buffer Optimization: Throughout the process, maintain the antibody in a buffer that supports its stability. This typically means a pH range of 6.0-8.0. Consider adding stabilizing excipients like arginine or sucrose to your final formulation buffer.

  • Gentle Handling: Avoid vigorous vortexing or shaking, which can cause mechanical stress. Mix by gentle inversion or pipetting.

  • Control Elution Conditions: If using affinity chromatography prior to a final polishing SEC step, neutralize the low pH eluate immediately with a suitable buffer (e.g., 1M Tris, pH 8.0).[12]

  • Storage Conditions: Store the final product at recommended temperatures (typically 2-8°C for short-term and ≤ -20°C for long-term). For freezing, consider flash-freezing in liquid nitrogen to minimize the time spent in the frozen state transition. Add cryoprotectants like glycerol if appropriate for your downstream application.

Q3: How can I be sure that all the free Propane-1,2,3-(PEG11-DBCO) is removed?

Residual free linker is a common process-related impurity that must be removed. Its presence can interfere with downstream applications and complicate analytical characterization, such as determining the accurate drug-to-antibody ratio (DAR).[14]

Verification Methods:

  • Size Exclusion Chromatography (SEC): This is the primary method for both removal and verification.[15] Due to the large size difference between the antibody conjugate (~150 kDa) and the free linker (~800 Da), they should be well-resolved on an appropriate SEC column. The absence of a peak at the expected elution volume for the free linker is strong evidence of its removal.

  • UV-Vis Spectrophotometry: The DBCO moiety has a characteristic UV absorbance peak around 309 nm.[16] After purification, scan the UV spectrum of your final product. A lack of absorbance at this wavelength, relative to the protein absorbance at 280 nm, indicates successful removal of the DBCO-containing linker.

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is an excellent alternative or complementary method to SEC for removing small molecules.[17][18] By using a membrane with an appropriate molecular weight cut-off (MWCO), such as 30-50 kDa, the antibody is retained while the smaller free linker is washed away into the permeate.[19] The completion of the buffer exchange (diafiltration) process, typically after 5-10 diavolumes, ensures thorough removal.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for Propane-1,2,3-(PEG11-DBCO) labeled antibodies?

The most effective and widely used methods are Size Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF), often referred to as Ultrafiltration/Diafiltration (UF/DF).[11][17]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius). It is highly effective at separating the large antibody conjugate from the much smaller, unconjugated PEG11-DBCO reagent and any small-molecule reactants.[15] It also serves as a polishing step to remove aggregates.[20]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a pressure-driven membrane filtration technique.[18] It is used for buffer exchange (diafiltration) to remove small impurities and for concentrating the final product (ultrafiltration).[21] It is highly scalable and efficient for processing larger volumes.[22][23]

Q2: How do I choose between SEC and TFF/Diafiltration?

The choice depends on your scale, specific needs, and available equipment.

FeatureSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF) / Diafiltration
Principle Separation by size in a packed column[3]Separation by size using a semi-permeable membrane[17]
Primary Use High-resolution separation of conjugate from free linker and aggregatesBuffer exchange, removal of small molecules, and concentration[24]
Scale Excellent for lab scale (µg to mg); can be challenging to scale up[6]Highly scalable from lab (mL) to process scale (Liters)[23]
Speed Can be slower, dependent on column length and flow rateGenerally faster, especially for large volumes[25]
Dilution Sample is diluted during the runSample is concentrated
Best For Final polishing step to ensure high purity and remove aggregates.Bulk removal of linker, buffer exchange, and final formulation.

Often, a combination of methods is ideal. For instance, TFF can be used for the initial buffer exchange and removal of the bulk of free linker, followed by an SEC step for final polishing and aggregate removal.

Q3: What are the critical parameters to control during purification?
  • Buffer pH and Ionic Strength: Maintain conditions that ensure antibody stability and minimize non-specific interactions. A pH of 7.0-7.5 and conductivity equivalent to 150-500 mM NaCl is a robust starting point.[7]

  • Flow Rate (SEC) / Transmembrane Pressure (TFF): Operate within the manufacturer's recommended ranges to avoid damaging the antibody through excessive shear stress and to ensure optimal separation performance.

  • Sample Concentration: Highly concentrated antibody solutions can be more prone to aggregation.[12] If you encounter issues, consider diluting your sample before the final SEC polishing step.

  • Temperature: Perform purification at 2-8°C to minimize potential degradation and microbial growth.

Q4: What analytical techniques are essential for characterizing my purified conjugate?

Comprehensive characterization is essential to ensure the quality, safety, and efficacy of your labeled antibody.[26][27] Key techniques include:

  • UV-Vis Spectrophotometry: To determine protein concentration (at 280 nm) and to estimate the drug-to-antibody ratio (DAR) by measuring the absorbance of the DBCO tag (at ~309 nm).[14]

  • Size Exclusion Chromatography (SEC-HPLC): To assess purity and quantify the percentage of monomer, aggregates, and fragments.[10]

  • Mass Spectrometry (MS): To confirm the identity of the conjugate, determine the precise mass, and analyze the distribution of different drug-loaded species (DAR distribution).[9]

  • SDS-PAGE (reduced and non-reduced): A simple method to visually confirm conjugation and assess purity and integrity.

  • Binding Assay (e.g., ELISA, SPR): To confirm that the labeling and purification process has not compromised the antibody's ability to bind to its target antigen.[26]

Experimental Protocols & Workflows

Overall Purification and QC Workflow

The following diagram illustrates a typical workflow for the purification and quality control of a DBCO-labeled antibody.

G cluster_0 Purification cluster_1 Quality Control Crude Crude Labeled Antibody (Mixture of Ab-DBCO, Ab, free DBCO) Clarify Step 1: Clarification (0.22 µm Filtration) Crude->Clarify Purify Step 2: Primary Purification (SEC or TFF/Diafiltration) Clarify->Purify Remove free DBCO QC1 In-Process QC: Aggregation (DLS) Clarify->QC1 Polish Step 3: Polishing & Formulation (SEC or Buffer Exchange) Purify->Polish Remove aggregates, final buffer Final Final Purified Ab-DBCO Polish->Final QC2 Release QC: Purity (SEC-HPLC) Identity (MS) Concentration (UV-Vis) Activity (ELISA) Final->QC2

Caption: General workflow for purification and quality control.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unconjugated PEG11-DBCO and the separation of monomeric antibody from aggregates at a laboratory scale.

  • Column and System Preparation:

    • Select an SEC column with a suitable fractionation range for proteins between 10-600 kDa (e.g., Superdex 200 Increase or equivalent).

    • Equilibrate the chromatography system and column with at least 2 column volumes (CVs) of sterile-filtered and degassed SEC Running Buffer.

    • SEC Running Buffer Recipe: 1x Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 250 mM NaCl.

  • Sample Preparation:

    • Clarify the crude conjugation reaction mixture by centrifuging at 14,000 x g for 10 minutes at 4°C to pellet any large precipitates.[8]

    • Carefully collect the supernatant and filter it through a 0.22 µm low-protein-binding syringe filter (e.g., PVDF).

  • Chromatography Run:

    • Inject the clarified sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[11]

    • Run the column at the manufacturer's recommended flow rate (e.g., 0.5-1.0 mL/min for a 10/300 GL column).

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 0.5 mL) as the peaks elute. The first major peak corresponds to aggregates (if present), the second major peak is the purified monomeric antibody conjugate, and the later, smaller peak is the free PEG11-DBCO reagent.

    • Analyze fractions from the main antibody peak by SDS-PAGE to confirm purity.

    • Pool the pure fractions containing the monomeric conjugate.

  • Final Steps:

    • Measure the protein concentration of the pooled sample using UV absorbance at 280 nm.

    • Store the purified antibody at 4°C or aliquot and freeze at -80°C for long-term storage.

Protocol 2: Purification by Tangential Flow Filtration (TFF) / Diafiltration

This protocol is ideal for processing larger sample volumes (>5 mL) and for efficient buffer exchange and concentration.

  • System and Membrane Preparation:

    • Select a TFF membrane cassette or hollow fiber module with a 30 kDa or 50 kDa MWCO.

    • Install the membrane into the TFF system and flush thoroughly with purification-grade water to remove any storage solution, followed by equilibration with Diafiltration Buffer.

    • Diafiltration Buffer Recipe: 1x Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sample Processing (Diafiltration):

    • Load the crude conjugation mixture into the system reservoir.

    • Begin recirculating the sample (retentate) tangentially across the membrane surface.

    • Initiate diafiltration by adding fresh Diafiltration Buffer to the reservoir at the same rate that filtrate (permeate) is being removed. This maintains a constant volume.

    • Continue the buffer exchange for 5-10 diavolumes (a diavolume is equal to the starting sample volume). This will effectively wash away the low molecular weight PEG11-DBCO.

  • Sample Processing (Concentration):

    • Once diafiltration is complete, stop adding new buffer.

    • Continue the TFF process to concentrate the sample. Allow permeate to be removed until the desired final volume is reached in the retentate.

  • Recovery and Final Steps:

    • Gently recover the concentrated, purified antibody conjugate from the system.

    • Perform a final concentration measurement and store appropriately.

Visualizing the Separation Principles

SEC_Principle cluster_0 SEC Column cluster_1 Molecules p1 p2 p3 p4 p5 p6 Ab Ab Linker L start_Ab end_Ab start_Ab->end_Ab start_Linker mid1 start_Linker->mid1 mid2 mid1->mid2 mid3 mid2->mid3 mid4 mid3->mid4 mid5 mid4->mid5 mid6 mid5->mid6 end_Linker mid6->end_Linker

Caption: Principle of Size Exclusion Chromatography (SEC).

TFF_Principle Feed Feed Solution (Ab-DBCO + free DBCO) Pump Pump Feed->Pump Membrane Retentate (Ab-DBCO) Membrane (e.g., 30 kDa MWCO) Permeate (free DBCO + Buffer) Pump->Membrane:f1 Tangential Flow Membrane:f0->Pump Recirculation Waste Permeate to Waste Membrane:f2->Waste Removed

Caption: Principle of Tangential Flow Filtration (TFF).

References
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  • Veranova. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved February 10, 2026, from [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved February 10, 2026, from [Link]

  • BioProcess International. (n.d.). TFF Membranes for High MAb Concentration. Retrieved February 10, 2026, from [Link]

  • Greenfield, E. A. (Ed.). (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols. doi:10.1101/pdb.prot099358.
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  • Sino Biological. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved February 10, 2026, from [Link]

  • PubMed. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols. doi:10.1101/pdb.prot099358. Retrieved February 10, 2026, from [Link]

  • Evans, W. (2015, March 2). Removing Aggregates in Monoclonal Antibody Purification. Pharmaceutical Technology. Retrieved February 10, 2026, from [Link]

  • Sartorius. (n.d.). Lab Filtration: TFF For Rapid mAb Concentration- Protocol. Retrieved February 10, 2026, from [Link]

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  • ResearchGate. (2022, June 24). How can I prevent my antibodies from precipitating during purification?. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Single Pass Tangential Flow Filtration of monoclonal antibodies: Experimental studies and theoretical analysis. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2018, September 28). Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. Bioconjugate Chemistry. Retrieved February 10, 2026, from [Link]

  • Merck Millipore. (n.d.). Sample Preparation for Size Exclusion Chromatography. Retrieved February 10, 2026, from [Link]

  • Cytiva. (2024, September 4). Antibody purification. Retrieved February 10, 2026, from [Link]

  • BioPharm International. (n.d.). Challenges of Protein Aggregation during Purification. Retrieved February 10, 2026, from [Link]

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  • Dynamic Biosensors. (n.d.). A straightforward method to conjugate antibodies to oligonucleotides – preparation, purification and their applications. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2016, July 22). Best method to remove unreaction azide tagged peptide?. Retrieved February 10, 2026, from [Link]

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  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues. Retrieved February 10, 2026, from [Link]

  • YouTube. (2024, June 16). Importance of Ultrafiltration & Diafiltration in mAbs Manufacturing. Retrieved February 10, 2026, from [Link]

  • LCGC International. (2018, September 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 2: Contemporary Separations of Proteins by Size-Exclusion Chromatography. Retrieved February 10, 2026, from [Link]

  • G-Biosciences. (2015, February 27). How to Tell if You Should Use Gel Filtration or Dialysis. Retrieved February 10, 2026, from [Link]

  • Phenomenex. (2022, July 22). Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis. Retrieved February 10, 2026, from [Link]

  • PubMed. (2013, November 1). Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process. Journal of Chromatography B. Retrieved February 10, 2026, from [Link]

  • Expedeon. (n.d.). Antibody Purification Guide. Retrieved February 10, 2026, from [Link]

  • MDPI. (2025, May 28). Antibody Aggregate Removal by Multimodal Chromatography. Retrieved February 10, 2026, from [Link]

  • G-Biosciences. (2018, January 9). Remove BSA & Gelatin from Antibody Solutions for Antibody Labeling. Retrieved February 10, 2026, from [Link]

Sources

Technical Support Center: Optimizing Propane-1,2,3-(PEG11-DBCO) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Propane-1,2,3-(PEG11-DBCO) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the kinetics of these reactions and to offer practical troubleshooting advice. The information presented here is grounded in scientific principles and supported by authoritative references to ensure the integrity and reproducibility of your experiments.

Introduction to Propane-1,2,3-(PEG11-DBCO) and SPAAC

Propane-1,2,3-(PEG11-DBCO) is a trivalent molecule featuring a central propane scaffold, from which three polyethylene glycol (PEG) chains of 11 units each extend, terminating in a dibenzocyclooctyne (DBCO) group. DBCO is a highly reactive cyclooctyne used in copper-free click chemistry, specifically in a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The driving force behind SPAAC is the significant ring strain of the cyclooctyne. This inherent strain lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed rapidly and spontaneously without the need for a cytotoxic copper catalyst. This biocompatibility makes SPAAC an invaluable tool for in vivo studies, live-cell imaging, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The PEG11 linkers in Propane-1,2,3-(PEG11-DBCO) serve a crucial purpose. They are hydrophilic, which improves the water solubility of the molecule and reduces non-specific interactions, a critical factor in biological applications. Furthermore, the length and flexibility of the PEG linker can help to overcome steric hindrance, a common issue when conjugating large biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Propane-1,2,3-(PEG11-DBCO) reactions in a question-and-answer format, providing explanations and actionable troubleshooting steps.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Several factors can contribute to low conjugation efficiency. A systematic approach to troubleshooting is essential.

A1: Key Areas to Investigate for Low Yield:

  • Reagent Quality and Stability:

    • DBCO Reagent Degradation: DBCO reagents, particularly those with active esters like NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive. Improper storage can also lead to a loss of reactivity over time. Always store DBCO reagents at the recommended temperature (typically -20°C) and protect them from light and moisture. For NHS esters, it is crucial to use anhydrous solvents for reconstitution.

    • Azide Reagent Purity: Ensure the purity of your azide-containing molecule. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Incorrect Molar Ratio: Using a suboptimal molar ratio of DBCO to the azide-containing molecule can limit the reaction. A molar excess of 1.5 to 10 equivalents of one of the coupling partners is often recommended to drive the reaction to completion.

    • Low Reactant Concentrations: Reactions are more efficient at higher concentrations. If your reactants are too dilute, the reaction rate will be slow.

    • Inappropriate Buffer Composition: The presence of sodium azide in your buffers will directly compete with your azide-labeled biomolecule for reaction with DBCO, leading to significantly lower yields. Ensure all buffers are azide-free. Some buffers can also influence reaction rates; for instance, HEPES has been shown to result in higher rate constants compared to PBS in some cases.

    • Incorrect pH: The pH of the reaction buffer can affect the stability and solubility of your biomolecules. For protein conjugations, a pH range of 7-9 is generally recommended. Studies have shown that higher pH values can generally increase SPAAC reaction rates, except in HEPES buffer.

    • Insufficient Incubation Time: While SPAAC reactions are generally fast, they may require several hours to reach completion, especially with large biomolecules or at low concentrations. Incubation times of 4-12 hours at room temperature or overnight at 4°C are common.

  • Steric Hindrance:

    • The spatial bulk of the molecules being conjugated can physically block the DBCO and azide groups from approaching each other. This is particularly relevant when working with large proteins or nanoparticles. The PEG11 linkers in Propane-1,2,3-(PEG11-DBCO) are designed to mitigate this, but it can still be a factor. The presence of a PEG linker has been shown to enhance reaction rates.

  • Precipitation of Reactants:

    • DBCO is inherently hydrophobic. Attaching multiple DBCO molecules to a protein can decrease its solubility and cause it to precipitate out of solution, halting the reaction. The PEG linkers in Propane-1,2,3-(PEG11-DBCO) help to counteract this, but it's a possibility to consider, especially with proteins that are already prone to aggregation.

Q2: How can I monitor the progress of my reaction and confirm conjugation?

A2: Methods for Reaction Monitoring and Confirmation:

  • UV-Vis Spectrophotometry: The DBCO group has a characteristic absorbance maximum at approximately 309 nm. You can monitor the disappearance of this peak over time to track the progress of the reaction. The degree of labeling (DOL) can also be calculated using the absorbance of the protein (at 280 nm) and the DBCO group.

  • Chromatography (HPLC, FPLC): Analytical size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated product from the unreacted starting materials. By comparing the chromatograms of the reaction mixture over time to those of the starting materials, you can monitor the formation of the product.

  • Mass Spectrometry: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is a powerful tool to confirm the successful conjugation and determine the exact mass of the product, which will be the sum of the masses of the two starting molecules.

  • Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can be used to visualize the formation of the higher molecular weight conjugate. A clear band shift compared to the unconjugated protein is indicative of a successful reaction.

Q3: What is the optimal temperature for my Propane-1,2,3-(PEG11-DBCO) reaction?

A3: Temperature Considerations:

SPAAC reactions can be performed over a range of temperatures, typically from 4°C to 37°C.

  • Room Temperature (20-25°C): This is a common and convenient temperature for many SPAAC reactions, offering a good balance between reaction rate and the stability of most biomolecules.

  • 37°C: Increasing the temperature to 37°C can increase the reaction rate. However, it's crucial to ensure that your biomolecules are stable at this temperature for the duration of the reaction.

  • 4°C: Performing the reaction at 4°C (e.g., overnight) can be beneficial for sensitive biomolecules that may degrade at higher temperatures. The reaction will be slower, so a longer incubation time is necessary.

A study investigating the effects of temperature on SPAAC kinetics found that reaction rates increased at 37°C compared to 25°C across various buffers.

Q4: How does the choice of solvent affect the reaction kinetics?

A4: Solvent Effects:

While SPAAC reactions are often performed in aqueous buffers for biological applications, the use of organic co-solvents can sometimes be necessary to dissolve hydrophobic molecules.

  • Aqueous Buffers: Buffers such as PBS and HEPES are commonly used. It's important to note that the buffer type can influence the reaction rate.

  • Organic Co-solvents: If your azide-containing molecule is not water-soluble, a minimal amount of a water-miscible organic solvent like DMSO or DMF can be used to dissolve it before adding it to the aqueous reaction mixture. However, be mindful that high concentrations of organic solvents can denature proteins. It is generally recommended to keep the final concentration of the organic co-solvent below 15-20%. Interestingly, it has been observed that 1,3-dipolar cycloaddition reactions tend to increase in rate with an increasing mole fraction of water in the solvent.

Experimental Protocols

General Protocol for Conjugation using Propane-1,2,3-(PEG11-DBCO)

This protocol provides a general starting point. Optimization will be required for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at the desired concentration.

    • If the azide-containing molecule is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

    • Prepare a stock solution of Propane-1,2,3-(PEG11-DBCO) in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction:

    • In a reaction vessel, combine the solution of your azide-containing molecule with the desired molar equivalent of the Propane-1,2,3-(PEG11-DBCO) stock solution. A typical starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of azide.

    • Gently mix the reaction mixture. Avoid vigorous vortexing, especially when working with proteins.

  • Incubation:

    • Incubate the reaction mixture. Incubation can be performed for 4-12 hours at room temperature or overnight at 4°C. For potentially slow reactions, consider incubating for a longer duration.

  • Purification:

    • Purify the conjugate to remove any unreacted starting materials. The choice of purification method will depend on the properties of your conjugate. Common methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating larger conjugates from smaller unreacted molecules.

      • Dialysis: Useful for removing small molecule impurities from protein conjugates.

      • Affinity Chromatography: Can be used if one of the reaction partners has an affinity tag.

Workflow Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Prepare Azide- containing Molecule C Combine Reactants A->C B Prepare Propane-1,2,3- (PEG11-DBCO) B->C D Incubate C->D E Purify Conjugate D->E F Characterize Product E->F

Caption: General experimental workflow for Propane-1,2,3-(PEG11-DBCO) conjugation.

Quantitative Data Summary

The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂). The table below provides a summary of factors that can influence this rate.

FactorGeneral TrendRecommended Range/ConditionNotes
Temperature Higher temperature generally increases the reaction rate.4°C to 37°CBalance reaction speed with the thermal stability of your biomolecules.
pH Higher pH (up to ~10) generally increases the reaction rate.7 - 9 for most protein applicationsThe optimal pH can be buffer-dependent.
Solvent Buffer type can influence the rate. Organic co-solvents should be minimized.Azide-free aqueous buffers (e.g., PBS, HEPES). Keep organic co-solvents <15-20%.HEPES has shown higher rate constants than PBS in some studies.
Molar Ratio An excess of one reactant can drive the reaction to completion.1.5 - 10 fold molar excess of one componentThe optimal ratio should be determined empirically.
PEG Linker The presence of a PEG linker generally increases the reaction rate.-Helps to overcome steric hindrance and improve solubility.

Logical Relationships in Troubleshooting

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_physical Physical Factors Start Low Reaction Yield Reagent_Degradation DBCO/Azide Degradation? Start->Reagent_Degradation Suboptimal_Conditions Suboptimal Conditions? Start->Suboptimal_Conditions Physical_Issues Steric Hindrance or Precipitation? Start->Physical_Issues Check_Storage Verify Storage Conditions (-20°C, dry, dark) Reagent_Degradation->Check_Storage Yes Use_Fresh Use Fresh Reagents Check_Storage->Use_Fresh Solution Improved Yield Use_Fresh->Solution Optimize_Ratio Optimize Molar Ratio (e.g., 1.5-10x excess) Suboptimal_Conditions->Optimize_Ratio Yes Check_Buffer Ensure Azide-Free Buffer & Optimal pH (7-9) Suboptimal_Conditions->Check_Buffer Increase_Time_Temp Increase Incubation Time or Temperature Suboptimal_Conditions->Increase_Time_Temp Optimize_Ratio->Solution Check_Buffer->Solution Increase_Time_Temp->Solution Modify_Linker Consider Longer Linker (PEG11 is beneficial) Physical_Issues->Modify_Linker Yes Check_Solubility Monitor for Precipitation Physical_Issues->Check_Solubility Modify_Linker->Solution Check_Solubility->Solution

Caption: Troubleshooting flowchart for low yield in Propane-1,2,3-(PEG11-DBCO) reactions.

References

  • BenchChem. (n.d.). Impact of steric hindrance on DBCO conjugation.
  • BenchChem. (n.d.). An In-depth Technical Guide to Copper-Free Click Chemistry Linkers.
  • ChemPep. (n.d.). Overview of Copper-Free Click Chemistry. Retrieved from

  • Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 23(10), 2432-2438.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting MTSEA-DBCO Reactions.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Dbco-peg3-tco for Bioconjugation.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Bioconjugation using Methyltetrazine-PEG8-DBCO.
  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
  • Zhou, D., et al. (2019). Chemical and biological kinetics of click chemistry reactions for surface modification of Feraheme nanoparticles. Journal of Nuclear Medicine, 60(supplement 1), 1355.
  • Wikipedia. (2023, December 19). Copper-free click chemistry. In Wikipedia.
  • Lumiprobe. (n.d.). Copper-free click chemistry in Applications.
  • Steflova, J., Storch, G., Wiesner, S., Stockinger, S., Berg, R., & Trapp, O. (2018). Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Elect

Technical Support Center: Quality Control for Propane-1,2,3-(PEG11-DBCO) Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the quality and performance of trivalent Propane-1,2,3-(PEG11-DBCO) reagents. As a key component in advanced bioconjugation, drug delivery, and material science, the integrity of this crosslinker is paramount to the success of your Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] This guide provides a comprehensive framework for quality control (QC), offering detailed analytical protocols, troubleshooting advice, and answers to frequently asked questions to empower researchers in achieving reliable and reproducible results.

The unique structure of Propane-1,2,3-(PEG11-DBCO), featuring a central propane-1,2,3-triol core functionalized with three polyethylene glycol (PEG) arms, each terminated with a dibenzocyclooctyne (DBCO) group, offers a versatile platform for multivalent conjugations. However, its chemical complexity necessitates rigorous quality assessment. This center is designed to address potential issues related to reagent identity, purity, reactivity, and stability.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes I should test for my Propane-1,2,3-(PEG11-DBCO) reagent?

The three most critical quality attributes to verify are:

  • Identity & Structure: Confirming that the material has the correct chemical structure is the foundational QC step. This ensures you are working with the intended molecule.

  • Purity: Impurities can interfere with your reaction, lead to side products, or introduce non-functional components, thereby reducing conjugation efficiency.

  • Reactivity: The ultimate test of the reagent is its ability to perform in a SPAAC reaction. Verifying the functionality of the DBCO groups is essential, as they are the most reactive and potentially least stable part of the molecule.[3]

Q2: How can I confirm the identity of the Propane-1,2,3-(PEG11-DBCO) reagent?

The most definitive methods are ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: This technique provides a detailed fingerprint of the molecule's structure. You should look for characteristic peaks corresponding to the aromatic protons of the DBCO group (typically between 7.0 and 8.0 ppm), the PEG backbone (a strong singlet around 3.6 ppm), and the propane core.[4][5]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): MS will confirm the overall molecular weight of the compound, verifying that the correct number of PEG and DBCO units are attached to the propane scaffold.

Q3: My SPAAC reaction yield is low. Could the DBCO reagent be the problem?

Yes, suboptimal reagent quality is a common cause of low reaction yields.[6] Several factors related to the DBCO reagent could be at play:

  • Degradation: The strained cyclooctyne ring in the DBCO moiety can degrade over time, especially with improper storage (e.g., exposure to moisture, light, or non-optimal temperatures).[7][8] For long-term storage, keep the reagent at -20°C and protect it from light and moisture.[7]

  • Incompatible Buffer Components: Avoid buffers containing azides or potent reducing agents. While DBCO is more stable than other click chemistry handles, some reducing agents like TCEP can cause degradation over extended periods (>24 hours).[8][9]

  • Inaccurate Quantification: If the concentration of your stock solution is incorrect, you may be adding a suboptimal molar equivalent to your reaction. The DBCO group has a characteristic UV absorbance maximum around 309 nm, which can be used for a quick concentration check.[10][11]

Q4: How should I properly store and handle my Propane-1,2,3-(PEG11-DBCO) reagent?

Proper storage is critical to maintaining the reagent's reactivity.

  • Solid Form: Store the solid reagent at -20°C in a desiccated, dark environment.[7] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[10]

  • In Solution: If you prepare a stock solution in an anhydrous solvent like DMSO or DMF, store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Some reactivity loss (3-5%) has been observed over four weeks even under these conditions.[7][9] Do not store in buffers containing primary amines (like Tris or glycine) if the reagent has an active ester handle, or in azide-containing buffers.[7]

Quality Control Assays: Protocols & Data

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of PEGylated reagents. A reversed-phase method can effectively separate the main product from potential impurities.

Experimental Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient suitable for eluting a large, somewhat hydrophobic molecule. For example, 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 290 nm or 309 nm to specifically detect the DBCO chromophore. An Evaporative Light Scattering Detector (ELSD) can also be used for detecting the PEG component.[12][13]

  • Sample Preparation: Dissolve a small amount of the reagent in the initial mobile phase composition (e.g., 80:20 A:B) to a concentration of ~1 mg/mL.

Data Interpretation

The primary output is a chromatogram. Purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks.

ParameterExpected ResultCommon Failure Mode
Purity (%) >95%Multiple peaks indicating impurities or degradation.
Retention Time Consistent with reference standardShift in retention time may suggest degradation or structural change.
Peak Shape Sharp, symmetrical peakBroad or tailing peaks may indicate sample degradation on the column or poor solubility.[12]
Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR confirms the molecular structure by detecting the hydrogen atoms within the molecule.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the Propane-1,2,3-(PEG11-DBCO) reagent in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum.

  • Data Processing: Reference the spectrum to the residual solvent peak. Integrate the characteristic peaks.

Data Interpretation

Compare the obtained spectrum to a reference spectrum or expected chemical shifts.

Molecular FragmentExpected Chemical Shift (ppm)Interpretation of Deviation
DBCO Aromatic Protons 7.0 - 8.0 (complex multiplet)Absence or reduced integration suggests DBCO degradation or incomplete synthesis.
PEG Backbone (-CH₂CH₂O-) ~3.6 (strong singlet)This peak should have the largest integration value, corresponding to the numerous PEG protons.
Propane Core Protons Variable (multiplets)Signals confirming the central trivalent scaffold.

Reference data from similar structures can be found in the literature.[4][14][15]

Functional Reactivity Assay

This assay directly tests the ability of the DBCO groups to react with an azide. A simple and effective method is to react the reagent with an azide-containing fluorescent dye and analyze the product by HPLC.

Experimental Protocol
  • Prepare Reagents:

    • DBCO Reagent: Prepare a 10 mM stock solution in DMSO.

    • Azide-Dye: Prepare a 10 mM stock solution of a small molecule azide-fluorophore (e.g., Azide-Fluor 488) in DMSO.

  • Reaction:

    • In a microcentrifuge tube, combine 10 µL of the DBCO reagent stock and 3.5 µL of the Azide-Dye stock (this provides a slight molar excess of the dye to react with all three DBCO arms).

    • Add 86.5 µL of PBS (pH 7.4) to make a final volume of 100 µL.

    • Incubate at room temperature for 2 hours, protected from light.[16]

  • Analysis:

    • Analyze the reaction mixture by HPLC using the same method as the purity assessment (Section 1), but with an additional fluorescence detector set to the dye's excitation/emission wavelengths.

Data Interpretation

The goal is to observe the formation of a new, higher molecular weight product (DBCO-Dye conjugate) and the consumption of the starting DBCO reagent.

Functional_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis DBCO Propane-1,2,3- (PEG11-DBCO) in DMSO Mix Mix Reagents in PBS (pH 7.4) DBCO->Mix AzideDye Azide-Fluorophore in DMSO AzideDye->Mix Incubate Incubate 2h @ RT Mix->Incubate HPLC RP-HPLC Analysis (UV & Fluorescence) Incubate->HPLC Result Confirm Product Peak & Reagent Consumption HPLC->Result

Caption: Workflow for the functional reactivity assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low/No Conjugation Product 1. Degraded DBCO Reagent: The strained alkyne is the most labile part of the molecule.[3]• Perform a functional assay (see above) on the DBCO stock. • Use a fresh vial of the reagent. Ensure proper storage at -20°C, protected from light and moisture.[7]
2. Inactive Azide Partner: The azide-containing molecule may have degraded or was not successfully synthesized.• Confirm the structure and purity of your azide partner by NMR and MS.
3. Suboptimal Reaction Conditions: Low concentration, incorrect pH, or insufficient incubation time.• Increase the concentration of one or both reactants. • Ensure the reaction pH is between 7 and 8.5.[17] • Increase incubation time; while many reactions are fast, some may require 12-24 hours for completion.[7]
Unexpected Byproducts in Reaction 1. Impure DBCO Reagent: Starting material contains reactive impurities.• Check the purity of the Propane-1,2,3-(PEG11-DBCO) reagent by HPLC. If purity is <90%, consider purifying the reagent or obtaining a higher quality lot.
2. Side Reactions: The azide partner may have other functional groups that are not compatible with the reaction conditions.• Review the structure of all components for potential side reactions. The bioorthogonal nature of SPAAC minimizes this, but it's not impossible.[18][19]
Poor Reagent Solubility 1. Incorrect Solvent: The trivalent PEGylated structure has unique solubility properties.• For stock solutions, use anhydrous, polar aprotic solvents like DMSO or DMF.[10] • When adding to aqueous buffers, ensure the final concentration of the organic solvent is low (typically <10-20%) to avoid protein denaturation or reagent precipitation.[11][16]
Logical Flow for Troubleshooting Low Yield

Troubleshooting_Flow Start Low Conjugation Yield QC_DBCO 1. QC DBCO Reagent (HPLC, Functional Assay) Start->QC_DBCO QC_Azide 2. QC Azide Partner (MS, NMR) QC_DBCO->QC_Azide DBCO OK Order_New_DBCO Order/Synthesize New DBCO Reagent QC_DBCO->Order_New_DBCO DBCO Failed Check_Cond 3. Review Reaction Conditions (Conc, Time, Buffer) QC_Azide->Check_Cond Azide OK Purify_Azide Purify/Resynthesize Azide Partner QC_Azide->Purify_Azide Azide Failed Optimize_Rxn Optimize Reaction (Increase Conc./Time) Check_Cond->Optimize_Rxn Conditions Suboptimal Success Problem Solved Check_Cond->Success Conditions OK (Re-evaluate System) Order_New_DBCO->Start Purify_Azide->Start Optimize_Rxn->Success

Caption: A step-by-step decision tree for troubleshooting.

References
  • Benchchem. (n.d.). Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide.
  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
  • Glen Research. (n.d.). New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. The Glen Report, 24.14.
  • Hughes, A. J., et al. (2021).
  • Baskin, J. M., et al. (2007). Copper-free click chemistry in living animals.
  • baseclick GmbH. (n.d.). Protocols.
  • Benchchem. (n.d.). Stability of DBCO-Azide Linkage in Biological Media: A Comparative Guide.
  • Kim, H., et al. (2015). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. Journal of Pharmaceutical and Biomedical Analysis.
  • Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents).
  • ResearchGate. (n.d.). 1 H NMR spectrum of 4-Arm-PEG-DBCO (400 MHz, CDCl 3 ).
  • ResearchGate. (n.d.). (a) 1 H NMR spectra of DBCO-amine-terminated 4-arm star-shaped....
  • Benchchem. (n.d.). Technical Support Center: sp-Alkyne Click Chemistry Reactions.
  • Lang, K., & Chin, J. W. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemical Society Reviews.
  • BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique.
  • ResearchGate. (2016). Best method to remove unreaction azide tagged peptide?.
  • Agard, N. J., et al. (2006). A comparative study of bioorthogonal reactions with azides. Journal of the American Chemical Society.
  • ChemPep. (n.d.). Overview of Copper-Free Click Chemistry.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • BroadPharm. (n.d.). DBCO PEG Protocol.
  • Thermo Fisher Scientific. (2021). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
  • The Royal Society of Chemistry. (2016). Electronic supplementary information. Retrieved from The Royal Society of Chemistry website.
  • Kim, J., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science.
  • Agilent. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD.
  • AxisPharm. (2024). What is SPAAC?.
  • CD Bioparticles. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).
  • Benchchem. (n.d.). Application Notes and Protocols for DBCO Click Chemistry.
  • AAT Bioquest. (n.d.). DBCO–Azide Conjugation.
  • Max-Planck-Institut für Kohlenforschung. (n.d.). NMR-Based Structure Characterization.
  • Thermo Fisher Scientific. (2019). HPLC charged aerosol detector analysis of polyethylene glycol (PEG). AppsLab Library.

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Best practices for handling and dissolving Propane-1,2,3-(PEG11-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling, Dissolution, and Experimental Best Practices

Welcome to the technical support guide for Propane-1,2,3-(PEG11-DBCO). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the effective use of this trivalent, PEGylated dibenzocyclooctyne linker. As Senior Application Scientists, we understand that experimental success hinges on the precise handling of reagents. This guide moves beyond simple instructions to explain the causality behind each recommendation, ensuring your experiments are both successful and reproducible.

Section 1: Core Properties & Handling FAQs

This section addresses the fundamental properties of Propane-1,2,3-(PEG11-DBCO) and the critical first steps of storage and handling.

Q1: What are the key chemical and physical properties of Propane-1,2,3-(PEG11-DBCO)?

Propane-1,2,3-(PEG11-DBCO) is a branched PEG reagent featuring a central propane-1,2,3-triol core. Each of the three hydroxyl groups is extended with an eleven-unit polyethylene glycol (PEG11) chain, terminating in a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO moiety is essential for copper-free click chemistry, enabling highly efficient and bioorthogonal reactions with azide-containing molecules.[3][4][5] The hydrophilic PEG chains are incorporated to enhance aqueous solubility and reduce aggregation.[1][6][7]

Table 1: Key Properties of Propane-1,2,3-(PEG11-DBCO)

PropertyValueSource(s)
Structure Trivalent, branched PEG-DBCO linker[1][2]
Molecular Formula C₁₃₂H₁₉₄N₆O₄₂[1]
Molecular Weight ~2537 g/mol [1][8]
Purity Typically ≥95%[1]
Primary Use Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Copper-Free Click Chemistry[3][5]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Condition -20°C, desiccated[1][3]

Q2: What is the correct procedure for storing and handling the solid reagent?

Proper storage is critical to maintaining the reactivity of the DBCO moieties.

  • Long-Term Storage: The solid reagent must be stored at -20°C and kept desiccated.[1][3] The strained alkyne ring in the DBCO group is sensitive to environmental factors, and low temperatures minimize potential degradation pathways.

  • Preventing Condensation: Before opening the vial, always allow it to equilibrate to room temperature for at least 15-20 minutes .[9][10][11] Opening a cold vial will cause atmospheric moisture to condense on the product, which can compromise its stability and performance. This is a critical step often overlooked.

  • Inert Atmosphere: After dispensing the required amount, it is best practice to flush the vial with a dry, inert gas like argon or nitrogen before re-sealing to displace moist air.[3][9]

Section 2: Dissolution and Solution Preparation

The dissolution of PEGylated compounds with hydrophobic functional groups is a multi-step process. Direct dissolution in aqueous buffers is highly discouraged and often leads to failure.

Q3: Why can't I dissolve Propane-1,2,3-(PEG11-DBCO) directly in an aqueous buffer like PBS?

While the PEG11 chains significantly enhance hydrophilicity, the three large, rigid, and hydrophobic DBCO groups dominate the molecule's solubility characteristics at high concentrations.[12] Attempting to dissolve the compound directly in an aqueous medium will likely result in poor solubility, the formation of insoluble aggregates, or a cloudy suspension. The recommended and most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent.[3][9][12]

Q4: What is the scientifically validated protocol for dissolving and preparing a working solution of Propane-1,2,3-(PEG11-DBCO)?

The following two-stage protocol ensures complete dissolution and minimizes aggregation upon transfer to an aqueous environment.

DissolutionWorkflow cluster_prep Stage 1: Stock Solution Preparation cluster_dilution Stage 2: Aqueous Dilution Solid Solid Reagent Vial (Propane-1,2,3-(PEG11-DBCO)) Equilibrate Equilibrate to Room Temp (15-20 min) Solid->Equilibrate Prevents Moisture Stock Concentrated Stock Solution (e.g., 10-50 mM) Solvent Anhydrous DMSO or DMF Solvent->Stock Dissolve & Vortex Thoroughly Working Final Working Solution (Clear & Homogeneous) Stock->Working Pipette Stock SLOWLY into vigorously stirring or vortexing buffer Buffer Aqueous Reaction Buffer (e.g., PBS, pH 7.4)

Caption: Recommended two-stage dissolution workflow.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Equilibrate: Allow the vial of solid Propane-1,2,3-(PEG11-DBCO) to warm to room temperature.

  • Solvent Selection: Choose a high-quality, anhydrous (dry) water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended.[1][3][12]

  • Dissolution: Add the anhydrous solvent directly to the vial to prepare a concentrated stock solution, for example, 10-50 mM.

  • Mixing: Vortex or sonicate the vial until all solid material is completely dissolved. The solution should be clear and colorless.

Protocol 2: Dilution of Stock Solution into Aqueous Buffer
  • Prepare Buffer: Have your target aqueous reaction buffer (e.g., PBS, HEPES) ready in a separate tube. Ensure the buffer is vigorously stirring or ready for immediate vortexing.

  • Slow Addition: Pipette the required volume of the organic stock solution and add it drop-wise or slowly into the center of the stirring aqueous buffer.[12] This gradual introduction is crucial to prevent the local concentration from exceeding the solubility limit, which would cause precipitation.

  • Final Solvent Concentration: Be mindful of the final percentage of organic solvent in your aqueous solution. While many protocols tolerate up to 20% DMSO/DMF, it is best to keep this value as low as possible (ideally <10%) to minimize potential adverse effects on protein stability and function.[12][13][14]

Section 3: Troubleshooting Guide

Even with the best protocols, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting cluster_causes Potential Causes & Checks cluster_solutions Solutions Problem Problem: Solution is Cloudy or Precipitated Cause1 Was the final concentration too high? Problem->Cause1 Cause2 Was the stock added too quickly? Problem->Cause2 Cause3 Is the buffer of very high ionic strength? Problem->Cause3 Sol1 Decrease the final target concentration of the DBCO reagent. Cause1->Sol1 If Yes Sol2 Repeat dilution: Add stock SLOWLY to a VORTEXING buffer. Cause2->Sol2 If Yes Sol3 Consider gentle warming (37°C) or using a lower salt buffer. Cause3->Sol3 If Yes

Caption: Troubleshooting logic for precipitation issues.

Q5: My solution became cloudy after adding the DBCO stock to my buffer. What is happening and how can I fix it?

This indicates that the Propane-1,2,3-(PEG11-DBCO) has aggregated and precipitated out of the aqueous solution because its concentration exceeded its solubility limit under the current conditions.[12]

Solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the target concentration of the DBCO reagent in your final reaction mixture.[12]

  • Optimize Dilution Technique: The method of dilution is paramount. Re-attempt the dilution, ensuring you add the organic stock very slowly to a buffer that is being actively and vigorously mixed. This prevents localized high concentrations that initiate precipitation.[12]

  • Gentle Warming: For some applications, gently warming the final solution to approximately 37°C can help redissolve small aggregates and improve overall solubility.[12]

  • Evaluate Buffer Composition: High concentrations of certain salts can sometimes decrease the solubility of PEGylated molecules (a "salting-out" effect).[15] If possible, test the dilution in a buffer with a lower ionic strength.

Q6: My stock solution in DMSO has been stored for a while. Is it still good?

Stock solutions in anhydrous DMSO or DMF are relatively stable for several days when stored properly frozen at -20°C.[4][9] However, repeated freeze-thaw cycles should be avoided. During freezing, cryoconcentration can occur, where dissolved solutes become highly concentrated in the unfrozen liquid phase, potentially leading to aggregation.[16] For maximum reproducibility, it is always best to prepare stock solutions fresh immediately before use.[9][10][17]

Q7: Are there any buffer components I must avoid when working with this reagent?

Yes. The most critical incompatibility is with sodium azide (NaN₃) .[3][9] Since the entire purpose of the DBCO group is to react with azides, including sodium azide in your buffer will consume the reagent before it can react with your target molecule. Also, avoid buffers containing primary amines like Tris or glycine if you were using a DBCO-NHS ester, but this is not a concern for Propane-1,2,3-(PEG11-DBCO) itself unless it's part of a multi-step reaction involving an amine-reactive species.[4][9][17]

References
  • DBCO reagents for « Click Chemistry » . Interchim. [Link]

  • DBCO-PEG4-NHS Ester Product Sheet . Vector Laboratories. [Link]

  • PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions . ACS Medicinal Chemistry Letters. [Link]

  • PEGylation DBCO reagents . Interchim. [Link]

  • DBCO-PEG4-NHS Product Information . Nanocs. [Link]

  • Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study . Protein Science. [Link]

  • Aggregation behavior of polyethylene glycol in the presence of electrolytes and non-electrolytes . ResearchGate. [Link]

  • DBCO-STP Ester Product Sheet . Vector Laboratories. [Link]

  • Polyethylene Glycol Crowder’s Effect on Enzyme Aggregation, Thermal Stability, and Residual Catalytic Activity . ACS Publications. [Link]

  • Propane-1,2,3-(PEG11-DBCO) Product Page . AxisPharm. [Link]

  • DBCO PEG Protocol . Xi'an Confluore Biological Technology Co., Ltd. [Link]

  • Propane-1,2,3-(PEG11-DBCO) Product Page . Xi'an XinYan Bomei Biotechnology Co., Ltd. [Link]

  • ethyl propane-1,1,2,3-tetracarboxylate . Organic Syntheses Procedure. [Link]

Sources

Validation & Comparative

Comparative Guide: Propane-1,2,3-(PEG11-DBCO) vs. TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Propane-1,2,3-(PEG11-DBCO) (a specific high-solubility, multivalent scaffold) and Trans-Cyclooctene (TCO) linkers (the standard for rapid kinetics).

Executive Summary

In the landscape of bioorthogonal chemistry, the choice between DBCO (Dibenzocyclooctyne) and TCO (Trans-Cyclooctene) linkers is a trade-off between stability/solubility and reaction speed .[1]

  • Propane-1,2,3-(PEG11-DBCO) represents a "next-generation" SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reagent. Its branched glycerol core and long PEG chains address the two major limitations of standard DBCO: hydrophobicity and low drug-to-antibody ratio (DAR). It is ideal for high-payload assembly and long-term in vivo stability .

  • TCO Linkers drive the IEDDA (Inverse Electron-Demand Diels-Alder) reaction. They offer unmatched kinetics (

    
    ), making them the only viable choice for low-concentration in vivo pretargeting. However, they suffer from isomerization instability  in serum and require careful handling.
    
Structural & Mechanistic Analysis
A. Propane-1,2,3-(PEG11-DBCO): The Multivalent Scaffold

This reagent is not a simple linear linker; it is a branched homotrifunctional scaffold .

  • Core: A glycerol derivative (Propane-1,2,3-triol).

  • Arms: Three arms, each containing a PEG11 spacer terminating in a DBCO group.[2]

  • Mechanism (SPAAC): Reacts with Azides (

    
    ). The reaction is driven by the release of ring strain (~18 kcal/mol) from the cyclooctyne.
    
  • Key Advantage: The "PEG11" length provides a massive hydration shell, neutralizing the hydrophobicity of the three aromatic DBCO cores. This prevents the aggregation often seen with multi-drug conjugates.

B. TCO Linkers: The Kinetic Speedster

TCO linkers typically feature a linear geometry containing a trans-cyclooctene ring.

  • Mechanism (IEDDA): Reacts with Tetrazines.[3][4][5][6] The reaction is driven by the relief of high ring strain and the irreversible release of nitrogen gas (

    
    ).
    
  • Key Advantage: The reaction rate is 3–5 orders of magnitude faster than SPAAC.

  • Critical Weakness: The trans double bond is thermodynamically unstable and can isomerize to the unreactive cis-cyclooctene (CCO) in the presence of copper ions or thiols in serum.

Visualizing the Chemistry

ReactionMechanism cluster_SPAAC SPAAC (Propane-1,2,3-PEG11-DBCO) cluster_IEDDA IEDDA (TCO Linkers) DBCO Branched DBCO (Strained Alkyne) Triazole Stable Triazole Conjugate DBCO->Triazole Slow (k2 ~ 1 M-1s-1) No Catalyst Azide Azide-Tag (R-N3) Azide->Triazole TCO TCO Linker (Strained Alkene) Dihydropyridazine Dihydropyridazine Conjugate + N2 TCO->Dihydropyridazine Fast (k2 > 10,000 M-1s-1) Isomer Cis-Cyclooctene (Inactive) TCO->Isomer Serum Instability (Cu2+ / Thiols) Tetrazine Tetrazine-Tag Tetrazine->Dihydropyridazine

Caption: Comparison of SPAAC (stable, slower) and IEDDA (fast, risk of isomerization) reaction pathways.

Performance Comparison Matrix
FeaturePropane-1,2,3-(PEG11-DBCO) Standard TCO Linkers
Primary Application High-DAR ADCs, Multimerization, Scaffold assembly.In vivo pretargeting, Rapid labeling at low concentrations.
Reaction Kinetics (

)
Low:

Extreme:

Serum Stability High: Stable for days/weeks.Moderate/Low: Isomerizes to inactive CCO (

12–24h in serum).
Solubility Excellent: PEG11 chains (approx. 40Å length) induce high water solubility.Poor to Moderate: TCO is hydrophobic; requires PEG spacers to prevent aggregation.
Selectivity High (Bioorthogonal).High, but TCO can react with thiols (Michael addition) over long periods.
Payload Capacity Multivalent (3:1): Can attach 3 payloads per core.Monovalent (1:1): Typically linear linkers.
Experimental Protocols
Protocol A: Synthesis of a Trimeric Drug Cluster using Propane-1,2,3-(PEG11-DBCO)

Objective: Create a high-molecular-weight drug cluster to improve retention time or potency.

  • Preparation of Azide-Drug: Ensure your drug payload is modified with a terminal Azide group (e.g., Drug-PEG3-N3).

  • Dissolution: Dissolve Propane-1,2,3-(PEG11-DBCO) in dry DMSO or DMF to a concentration of 10 mM.

    • Note: The PEG11 linker allows subsequent dilution into aqueous buffer, but stock preparation in organic solvent is recommended to prevent hydrolysis of any ester bonds if present (though DBCO itself is stable).

  • Conjugation Reaction:

    • Mix the Azide-Drug with Propane-1,2,3-(PEG11-DBCO) at a 3.5 : 1 molar ratio (slight excess of Azide to ensure all DBCO arms react).

    • Buffer: PBS pH 7.4 or HEPES. Avoid Sodium Azide (preservative) as it will compete!

    • Incubation: 4–16 hours at Room Temperature (RT) or 4°C. The slow kinetics of SPAAC require overnight incubation for high yield.

  • Purification:

    • Remove excess Azide-Drug using Size Exclusion Chromatography (SEC) or dialysis (MWCO dependent on the drug size). The trimeric product will be significantly larger than the free drug.

  • Validation:

    • Analyze via LC-MS. You should observe a mass shift corresponding to:

      
      .
      
Protocol B: Rapid Labeling with TCO Linkers (IEDDA)

Objective: Labeling a protein with a fluorophore where speed is critical (e.g., short half-life isotope or live cell imaging).

  • TCO Functionalization: React your protein (Lysine residues) with TCO-PEG4-NHS ester.

    • Critical Step: Perform this immediately before use or store aliquots at -80°C. TCO degrades in solution over time.

  • Stability Check (Optional but Recommended):

    • Incubate a small aliquot with a known Tetrazine-Fluorophore. If the reaction yield is <90% within 5 minutes, significant TCO isomerization may have occurred.

  • The Click Reaction:

    • Add Tetrazine-Probe to the Protein-TCO.

    • Ratio: 1.5 : 1 (Tetrazine : TCO).

    • Time: 10–30 minutes at RT.

    • Quenching: Not usually necessary due to the speed and specificity, but excess Tetrazine can be removed via desalting columns.

Critical Decision Logic (When to use which?)

Use the following logic to select the correct linker for your application.

DecisionTree Start Select Linker Strategy Speed Is Reaction Speed Critical? (e.g., In vivo pretargeting, short half-life) Start->Speed Stability Is Long-term Serum Stability Required? (>24 hours circulation) Speed->Stability No UseTCO USE TCO LINKER (Priority: Kinetics) Speed->UseTCO Yes Payload Is High Payload Loading Needed? Stability->Payload No UseDBCO USE Propane-1,2,3-(PEG11-DBCO) (Priority: Stability & Solubility) Stability->UseDBCO Yes Payload->UseTCO No (Linear) Payload->UseDBCO Yes (Multivalency)

Caption: Decision tree for selecting between Branched DBCO and TCO linkers.

References
  • Rossin, R., et al. (2013). Trans-cyclooctene tags with improved stability for tumor pretargeting with the Diels-Alder click reaction. Bioconjugate Chemistry.[1][3][4][6][7][8] [Link]

  • Darko, A., et al. (2014).[1] Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity.[1] Chemical Science. [Link]

  • AxisPharm. Branched PEG DBCO Reagents for ADC Development. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Propane-1,2,3-(PEG11-DBCO)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: Propane-1,2,3-(PEG11-DBCO)

Executive Safety & Technical Brief

Propane-1,2,3-(PEG11-DBCO) is a high-value, branched heterobifunctional crosslinker used in copper-free click chemistry (SPAAC). It features a glycerol core (propane-1,2,3-triol) derivatized with three PEG11 arms, each terminating in a dibenzocyclooctyne (DBCO) moiety.

Critical Distinction: Despite the nomenclature "Propane," this reagent is not a flammable gas. It is a viscous liquid or waxy solid. However, the DBCO moiety is kinetically unstable in the presence of free thiols and susceptible to hydrolysis over time if improperly handled.

Dual-Safety Mandate:

  • Personnel Safety: Protect the operator from potential sensitization and irritation common to alkyne-functionalized organic modifiers.

  • Reagent Integrity: Protect the molecule from moisture and oxidation, which degrade the strained alkyne ring, leading to "dead" linkers and failed conjugations.

Part 1: Risk Assessment & Hazard Profile

While specific toxicological data for this exact complex is often limited (classified as "Caution: Substance not fully tested"), we derive our safety protocols from the functional groups (DBCO, PEG) and the core structure.

Hazard ClassRisk DescriptionCausality & Mechanism
Chemical Irritant Skin/Eye Irritation (H315, H319)DBCO moieties are highly reactive electrophiles. Direct contact may cause dermatitis or mucous membrane irritation.
Sensitizer Potential Respiratory/Skin SensitizationReactive crosslinkers can haptenize proteins upon contact, potentially leading to immune sensitization over repeated exposures.
Reactivity Moisture/Thiol SensitivityThe strained cyclooctyne ring is thermodynamically unstable. It reacts rapidly with azides (intended) but slowly degrades in water (hydrolysis) and reacts with free thiols (side reaction).
Physical Viscosity/StaticBranched PEGs are often viscous oils or waxy solids. They can be difficult to weigh accurately and may generate static charge, leading to aerosolization of expensive material.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring zero-contact handling to preserve both the researcher and the anhydrous nature of the reagent.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Layer 1 (Inner): Protects skin. Layer 2 (Outer): Discarded immediately if splashed to prevent permeation. Nitrile offers superior resistance to organic solvents (DMSO/DMF) used for reconstitution compared to latex.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for splashing risks during solubilization. Goggles seal the eyes against potential aerosols or accidental syringe spray.
Body Protection Fluid-Resistant Lab Coat (High-neck preferred)Cotton lab coats absorb spills. Use a synthetic blend or apron if handling volumes >50 mg to prevent absorption of the PEG-linker into clothing.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: All weighing and solubilization must occur in a certified fume hood. Secondary: If handling dry powder outside a hood, use an N95 particulate respirator.

Part 3: Operational Handling Protocol

This protocol utilizes a "Cold Chain to Inert Atmosphere" workflow. Deviating from this significantly increases the risk of hydrolysis.

Step 1: Retrieval & Equilibration (Critical)
  • The Problem: Taking a -20°C vial directly to room temperature causes condensation to form inside the vial. Water hydrolyzes the DBCO ester.

  • The Protocol:

    • Remove vial from -20°C storage.

    • Place the sealed vial in a desiccator.

    • Allow to equilibrate to room temperature for 30 minutes before opening.

Step 2: Solubilization & Weighing
  • Solvent Choice: Anhydrous DMSO or DMF (Dimethylformamide). Avoid alcohols or aqueous buffers for stock solutions.

  • Technique:

    • Do not attempt to weigh small quantities (<5 mg) of viscous liquid directly.

    • Instead, create a Stock Solution . Add a precise volume of anhydrous solvent directly to the original product vial to achieve a known concentration (e.g., 10 mM or 50 mM).

    • Vortex gently to dissolve.

Step 3: The Reaction (SPAAC)
  • Stoichiometry: Calculate molar equivalents carefully. Branched reagents have 3 reactive sites per molecule.

  • Buffer Compatibility:

    • Avoid: Buffers containing Azides (Sodium Azide) – these will react instantly with DBCO.

    • Safe: PBS, HEPES, Tris (pH 7.0–7.5).

Step 4: Storage of Residuals
  • Purge: If stock remains, purge the headspace of the vial with dry Nitrogen or Argon gas for 10 seconds.

  • Seal: Wrap cap tightly with Parafilm.

  • Return: Store at -20°C immediately.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the critical decision points in the handling lifecycle to prevent degradation.

DBCO_Handling_Workflow cluster_safety Critical Safety Control Point Storage Storage (-20°C) Desiccated Equilibration Equilibration (30 mins @ RT) Storage->Equilibration Retrieve Inspection Visual Inspection (Condensation Check) Equilibration->Inspection Opening Open in Fume Hood (PPE: Goggles/Gloves) Inspection->Opening Dry External Surface Solubilization Solubilization (Anhydrous DMSO/DMF) Opening->Solubilization Add Solvent Reaction Conjugation Reaction (Azide-Free Buffer) Solubilization->Reaction Aliquout Reseal N2 Purge & Reseal Solubilization->Reseal Remaining Stock Waste Disposal (Organic Waste) Reaction->Waste Excess Reagent Reseal->Storage Return Immediately

Caption: Operational workflow for DBCO reagents emphasizing moisture control (Equilibration) and inert gas purging (Reseal) to maintain reagent reactivity.

Part 5: Emergency & Disposal Procedures

1. Accidental Spills:

  • Small Spill (<5 mL): Absorb with paper towels. Clean area with 70% Ethanol. Treat towels as hazardous chemical waste.

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. The PEG component aids absorption, so rapid washing is vital to remove the DBCO moiety.

  • Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention.

2. Waste Disposal:

  • Classification: Non-halogenated organic solvent waste (if dissolved in DMSO/DMF).

  • Segregation: Do NOT mix with acidic waste streams, as this may degrade the PEG backbone or cause exothermic reactions with the solvent.

  • Labeling: Clearly label as "Contains DBCO-functionalized PEG and Organic Solvents."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved October 26, 2025, from [Link]

  • Click Chemistry Tools. (n.d.). General Protocol for Click Chemistry Labeling. Retrieved October 26, 2025, from [Link]

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